Diethyl 2-hydroxy-3-methylsuccinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-hydroxy-3-methylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVUFOXAXGOVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342550 | |
| Record name | Diethyl 2-hydroxy-3-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93504-92-8 | |
| Record name | Diethyl 2-hydroxy-3-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 2-hydroxy-3-methylsuccinate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-hydroxy-3-methylsuccinate is a dicarboxylic acid ester with the chemical formula C9H16O5. As a derivative of succinic acid, a key intermediate in cellular metabolism, this compound and its analogs are of growing interest in the fields of biochemistry and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C9H16O5 | PubChem[1] |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
| IUPAC Name | diethyl 2-hydroxy-3-methylbutanedioate | PubChem[1] |
| CAS Number | 93504-92-8 | PubChem[1] |
| Canonical SMILES | CCOC(=O)C(C)C(C(=O)OCC)O | PubChem[1] |
| InChI Key | UNVUFOXAXGOVFT-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3-AA | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the identity and purity of this compound. While full spectral data often requires access to specialized databases, the following information has been reported:
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. A GC-MS analysis of this compound is available in the NIST database, indicating a top peak at m/z 131.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups. The spectrum for this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) groups.[1]
Experimental Protocols: Synthesis of this compound
A plausible and detailed synthesis for this compound can be adapted from the established synthesis of structurally similar compounds, such as unnatural diethyl 2-hydroxysuccinate.[2][3] The following protocol outlines a potential two-step process involving Fischer esterification followed by a reduction.
Step 1: Fischer Esterification of 2-hydroxy-3-methylsuccinic acid
This initial step involves the conversion of the dicarboxylic acid to its corresponding diethyl ester.
-
Materials :
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2-hydroxy-3-methylsuccinic acid
-
Ethanol (absolute)
-
A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure :
-
Dissolve 2-hydroxy-3-methylsuccinic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation or column chromatography.
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Step 2: Characterization
The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in the previous section (NMR, MS, and IR).
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of this compound.
Potential Biological and Pharmacological Relevance
While direct studies on the biological activity of this compound are limited, research on related succinate esters provides valuable insights into its potential roles, particularly in metabolic and cellular signaling contexts.
Insulinotropic Properties of Succinate Esters
Studies have demonstrated that certain esters of succinic acid can act as insulinotropic agents, stimulating insulin secretion from pancreatic islet cells.[4] This effect is believed to be linked to their role as nutrients that can be metabolized by the islet cells, thereby increasing biosynthetic and secretory activities.[4] This suggests that this compound could be a candidate for investigation in the context of type 2 diabetes research.
Role in Cellular Metabolism
The enzyme "diethyl 2-methyl-3-oxosuccinate reductase" has been identified, which catalyzes the reduction of diethyl 2-methyl-3-oxosuccinate to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, a stereoisomer of the title compound.[5] This enzymatic reaction suggests a potential metabolic pathway where this compound or its stereoisomers could be involved as intermediates. Understanding such metabolic pathways is crucial for drug development, as interference with these pathways can have significant physiological effects.
Succinate as a Signaling Molecule
Succinate itself is now recognized not only as a metabolic intermediate but also as a signaling molecule that can influence a variety of cellular processes. It can be released from cells and act on cell surface receptors, such as SUCNR1 (GPR91), to modulate functions like inflammation and blood pressure. While it is not yet known if this compound can be hydrolyzed to release succinate and exert such signaling effects, this represents a plausible avenue for future research.
Logical Relationship of Succinate Metabolism and Signaling
Caption: Potential pathway for this compound to influence cellular signaling.
Conclusion
This compound is a compound with a range of interesting chemical properties and potential, yet underexplored, biological activities. Its structural relationship to metabolic intermediates and the known insulinotropic effects of related succinate esters make it a molecule of interest for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the synthesis, characterization, and biological evaluation of this compound. Future research should focus on elucidating its specific metabolic roles and its potential as a modulator of cellular signaling pathways.
References
- 1. This compound | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethyl 2-methyl-3-oxosuccinate reductase - Wikipedia [en.wikipedia.org]
Diethyl 2-hydroxy-3-methylsuccinate molecular structure and IUPAC name
An In-depth Technical Guide on Diethyl 2-hydroxy-3-methylsuccinate
This technical guide provides a detailed overview of the molecular structure, nomenclature, and known properties of this compound, a significant chemical compound in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Nomenclature
This compound is a diester derivative of succinic acid. Its structure features a four-carbon backbone with two ethyl ester groups, a hydroxyl group at the C2 position, and a methyl group at the C3 position.
IUPAC Name: The formally accepted IUPAC name for this compound is diethyl 2-hydroxy-3-methylbutanedioate .[1][2]
Synonyms: This compound is also known by several other names, including this compound, Diethyl-3-methylmalate, and Butanedioic acid, 2-hydroxy-3-methyl-, diethyl ester.[1]
Chemical Identifiers:
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CAS Number: 93504-92-8[1]
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SMILES: CCOC(=O)C(C)C(C(=O)OCC)O[1]
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InChI: InChI=1S/C9H16O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₅ | PubChem[1][2] |
| Molecular Weight | 204.22 g/mol | PubChem[1][2] |
| Exact Mass | 204.09977361 Da | PubChem (Computed)[1] |
| XLogP3 | 0.8 | PubChem (Computed)[1] |
Spectroscopic Data
While specific spectral data points (e.g., chemical shifts, frequencies) are not available in the searched public resources, the existence of spectral information is noted.[1] Researchers can typically find detailed spectra in specialized databases such as SpectraBase. The types of available spectra include:
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¹³C NMR Spectroscopy [1]
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Gas Chromatography-Mass Spectrometry (GC-MS) [1]
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Infrared (IR) Spectroscopy [1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. General synthetic strategies for related compounds may involve the alkylation of malic acid derivatives or the esterification of 2-hydroxy-3-methylsuccinic acid. However, without a specific cited protocol, providing a detailed and verified experimental procedure is not possible at this time.
Molecular Structure Visualization
The following diagram illustrates the 2D molecular structure of this compound, generated based on its IUPAC name and SMILES identifier.
Caption: 2D structure of diethyl 2-hydroxy-3-methylbutanedioate.
References
Physical and chemical properties of diethyl 2-hydroxy-3-methylbutanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl 2-hydroxy-3-methylbutanedioate, a succinate derivative with potential applications in various scientific domains. This document consolidates available data on its molecular structure, physicochemical characteristics, and spectral information. While experimental protocols for its synthesis and its direct biological activities are not extensively documented in publicly accessible literature, this guide furnishes foundational knowledge and points to analytical methodologies applicable to its study.
Chemical Identity and Structure
Diethyl 2-hydroxy-3-methylbutanedioate, also known by its synonym diethyl 2-hydroxy-3-methylsuccinate, is a diester with the molecular formula C₉H₁₆O₅.[1] Its structure features a four-carbon dicarboxylic acid backbone (butanedioic acid or succinic acid) with a hydroxyl group at the C-2 position and a methyl group at the C-3 position. The two carboxylic acid functionalities are esterified with ethanol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | diethyl 2-hydroxy-3-methylbutanedioate[1] |
| Synonyms | This compound[1] |
| CAS Number | 93504-92-8[1] |
| Molecular Formula | C₉H₁₆O₅[1] |
| Molecular Weight | 204.22 g/mol [1] |
| Canonical SMILES | CCOC(=O)C(C)C(C(=O)OCC)O[1] |
| InChI Key | UNVUFOXAXGOVFT-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 204.09977361 Da | PubChem[1] |
| Monoisotopic Mass | 204.09977361 Da | PubChem[1] |
| Topological Polar Surface Area | 72.8 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 201 | PubChem[1] |
Note: The octanol-water partition coefficient (XLogP3) suggests a moderate degree of lipophilicity.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of diethyl 2-hydroxy-3-methylbutanedioate. While detailed spectra are proprietary to spectral databases, their availability is noted.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data for this compound is available, which can be used to confirm the carbon skeleton and the presence of different functional groups.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available, providing information on the compound's retention time and fragmentation pattern under electron ionization. The top peak in the mass spectrum is observed at m/z 131.[1]
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Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available, which can help in identifying the characteristic vibrational frequencies of the functional groups present, such as the hydroxyl (-OH) and ester (C=O) groups.[1]
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis of diethyl 2-hydroxy-3-methylbutanedioate are not prevalent in the searched literature. However, general synthetic strategies for similar compounds, such as the alkylation of malonic esters, can be adapted. One such example is the diastereoselective α-alkylation of β-hydroxycarboxylic esters.[2]
A plausible synthetic approach could involve the reaction of a suitable starting material like diethyl 2,3-epoxysuccinate with a methylating agent, or the esterification of 2-hydroxy-3-methylsuccinic acid with ethanol in the presence of an acid catalyst.
Logical Workflow for a Potential Synthesis:
References
Technical Guide: Diethyl 2-hydroxy-3-methylsuccinate (CAS 93504-92-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the chemical properties and synthetic routes for Diethyl 2-hydroxy-3-methylsuccinate. Extensive literature searches have revealed no publicly available data on the biological activity, mechanism of action, or specific signaling pathways associated with this compound. Therefore, this guide focuses on its chemical characteristics and its role as a synthetic intermediate.
Chemical Identity and Properties
This compound is a diester derivative of succinic acid. Its chemical identity and key physical properties are summarized below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 93504-92-8[1] |
| IUPAC Name | diethyl 2-hydroxy-3-methylbutanedioate[1] |
| Synonyms | Diethyl 2-hydroxy-3-methylbutanedioate, Diethyl-3-methylmalate |
| Molecular Formula | C₉H₁₆O₅[1] |
| Molecular Weight | 204.22 g/mol [1] |
| Chemical Structure | ![]() |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 147 °C at 27 Torr | ChemicalBook |
| Density | 1.120 ± 0.06 g/cm³ | ChemicalBook |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Synthesis
Proposed Synthetic Pathway: Alkylation of Diethyl Malate
A potential synthetic route involves the deprotonation of diethyl malate to form an enolate, followed by alkylation with a methylating agent.
dot
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on similar alkylation reactions and should be optimized for specific laboratory conditions.[2]
Materials:
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Diethyl (S)-(-)-malate
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Diisopropylamine, freshly distilled
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n-Butyllithium (in hexane)
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Methyl iodide
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Anhydrous tetrahydrofuran (THF)
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Glacial acetic acid
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution
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Anhydrous magnesium sulfate
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Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to generate LDA.
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Enolate Formation: To the freshly prepared LDA solution, add a solution of diethyl (S)-(-)-malate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Quench the reaction by the slow addition of a solution of glacial acetic acid in diethyl ether. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Known Applications
The primary documented application of this compound is as a chemical intermediate in the synthesis of modified nucleosides. Specifically, it has been used in the preparation of an isotopic analog of 5-Methyl-2'-deoxy Cytidine. This suggests its utility in the synthesis of labeled compounds for research in molecular biology and drug metabolism studies.
Biological Activity and Signaling Pathways
As of the date of this document, no peer-reviewed studies detailing the biological activity, pharmacological effects, or mechanism of action of this compound have been identified. Consequently, there is no information regarding any signaling pathways in which this compound may be involved.
dot
Caption: Logical relationship illustrating the absence of biological data.
Conclusion for Drug Development Professionals
For researchers and scientists in drug development, this compound should currently be viewed as a synthetic building block rather than a biologically active molecule. Its utility lies in its potential for modification and incorporation into larger, more complex molecules, such as labeled nucleoside analogs for in vitro and in vivo studies. Any investigation into the potential biological effects of this compound would represent a novel area of research. Without any preliminary biological data, it is not possible to propose its use in any therapeutic context. Future research would be required to first establish any biological activity before it could be considered for a drug development pipeline.
References
Stereoisomers of Diethyl 2-hydroxy-3-methylsuccinate: A Technical Guide
For: Researchers, scientists, and drug development professionals
Abstract
Diethyl 2-hydroxy-3-methylsuccinate, a substituted diethyl ester of malic acid, possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The distinct spatial arrangement of substituents in these stereoisomers can lead to different physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, characterization, and potential applications as chiral building blocks in organic synthesis. This document adheres to strict data presentation and visualization standards to facilitate understanding and application by researchers in the field.
Introduction
Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This compound is a chiral molecule of interest due to its potential as a versatile building block in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The presence of two stereocenters at the C2 and C3 positions results in two pairs of enantiomers (erythro and threo diastereomers). The ability to selectively synthesize and characterize each of these stereoisomers is crucial for their application in stereospecific synthesis.
Physicochemical and Spectroscopic Data
Precise experimental data for all four stereoisomers of this compound is not extensively available in the public domain. However, computed data from reliable sources such as PubChem provides a useful starting point for their characterization. The following tables summarize the available computed data for the generic molecule and the (2R,3R) stereoisomer.
Table 1: Computed Physicochemical Properties of this compound Stereoisomers
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₅ | PubChem[1] |
| Molecular Weight | 204.22 g/mol | PubChem[1][2] |
| XLogP3-AA | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 204.09977361 Da | PubChem[1][2] |
| Monoisotopic Mass | 204.09977361 Da | PubChem[1][2] |
| Topological Polar Surface Area | 72.8 Ų | PubChem[1][2] |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 201 | PubChem[1][2] |
Table 2: Spectroscopic Data Summary (Predicted and Experimental for Related Compounds)
| Stereoisomer | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Specific Rotation ([α]D) | Mass Spectrometry (m/z) |
| (2R,3R) | Data not available | Data not available | Data not available | 131 (Top Peak, GC-MS)[1] |
| (2S,3S) | Data not available | Data not available | Data not available | 131 (Top Peak, GC-MS)[1] |
| (2R,3S) | Data not available | Data not available | Data not available | 131 (Top Peak, GC-MS)[1] |
| (2S,3R) | Data not available | Data not available | Data not available | 131 (Top Peak, GC-MS)[1] |
Note: The lack of specific experimental data for each stereoisomer in the literature highlights a research gap. The provided mass spectrometry data is for the generic compound.
Synthesis of Stereoisomers
The stereoselective synthesis of this compound can be approached through diastereoselective alkylation of chiral precursors or via enzymatic reduction.
Diastereoselective Alkylation
A well-established method for the synthesis of related α-alkyl-β-hydroxy esters involves the diastereoselective alkylation of the dianion of a chiral β-hydroxy ester. A procedure adapted from the work of Seebach and colleagues on the synthesis of diethyl (2S, 3R)-(+)-3-allyl-2-hydroxysuccinate provides a robust framework for obtaining the anti diastereomers.[3]
Experimental Protocol: Synthesis of (2S,3R)-Diethyl 2-hydroxy-3-methylsuccinate (Proposed)
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Add n-butyllithium (2.0 eq) dropwise, and stir the solution for 30 minutes at -78 °C.
-
Formation of the Alkoxide Enolate: To the freshly prepared LDA solution, add a solution of diethyl (S)-malate (1.0 eq) in anhydrous THF dropwise, ensuring the temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C to form the corresponding alkoxide enolate.
-
Alkylation: Introduce methyl iodide (1.2 eq) to the reaction mixture via syringe. Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by capillary gas chromatography.
Note: To synthesize the (2R,3S) enantiomer, diethyl (R)-malate would be used as the starting material. The synthesis of the syn diastereomers would require different reaction conditions or starting materials.
Enzymatic Reduction
The (2R,3R) stereoisomer can be synthesized with high enantiomeric excess through the enzymatic reduction of diethyl 2-methyl-3-oxosuccinate. This reaction is catalyzed by diethyl 2-methyl-3-oxosuccinate reductase (EC 1.1.1.229), an enzyme found in organisms such as Saccharomyces fermentati.[4]
Experimental Protocol: Enzymatic Synthesis of (2R,3R)-Diethyl 2-hydroxy-3-methylsuccinate (Conceptual)
-
Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate buffer, pH 7.0), dissolve diethyl 2-methyl-3-oxosuccinate and a stoichiometric amount of the cofactor NADPH.
-
Enzymatic Reaction: Add a purified preparation of diethyl 2-methyl-3-oxosuccinate reductase to the reaction mixture. Incubate the mixture at an optimal temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring and Work-up: Monitor the progress of the reaction by TLC or HPLC. Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extraction and Purification: Extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.
Visualization of Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and the role of this compound as a chiral building block.
Caption: Diastereoselective synthesis workflow.
Caption: Enzymatic synthesis of the (2R,3R) stereoisomer.
Caption: Role as a chiral building block for Annonin I.[5]
Application in Drug Development and Natural Product Synthesis
While direct pharmacological studies on this compound are scarce, its utility as a chiral building block is noteworthy. For instance, it has been identified as a potential precursor in the synthesis of Annonins, a class of natural products with demonstrated cytotoxic activity.[5] The stereochemistry of the final natural product is dictated by the stereochemistry of the initial building blocks, underscoring the importance of stereocontrolled synthesis of molecules like this compound.
Conclusion
The four stereoisomers of this compound represent valuable chiral building blocks for organic synthesis. While a complete experimental dataset for each stereoisomer is not yet available, this guide has outlined established and proposed synthetic routes to access these molecules with stereocontrol. The diastereoselective alkylation of chiral malates and enzymatic reduction are promising strategies. The role of these compounds as precursors to bioactive natural products highlights their potential significance in drug discovery and development. Further research is warranted to fully characterize each stereoisomer and explore their individual biological activities.
References
- 1. This compound | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | C9H16O5 | CID 440395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diethyl 2-methyl-3-oxosuccinate reductase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Diethyl 2-hydroxy-3-methylsuccinate
For researchers, scientists, and drug development professionals seeking to procure and utilize diethyl 2-hydroxy-3-methylsuccinate (CAS No. 93504-92-8), this technical guide provides a comprehensive overview of commercial suppliers, their product specifications, and relevant experimental protocols. This document is intended to streamline the procurement process and provide foundational knowledge for the effective use of this chemical compound in a research and development setting.
Physicochemical Properties
-
IUPAC Name: diethyl 2-hydroxy-3-methylbutanedioate[1]
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Synonyms: Diethyl-3-methylmalate, BUTANEDIOIC ACID, 2-HYDROXY-3-METHYL-, DIETHYL ESTER[1]
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Molecular Formula: C₉H₁₆O₅[1]
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Molecular Weight: 204.22 g/mol [1]
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Appearance: Colorless oil[2]
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Boiling Point: 147 °C at 27 Torr
Commercial Suppliers
The following tables summarize the commercially available this compound and its isotopically labeled variant. Purity levels and available quantities are key metrics for researchers to consider based on their experimental needs.
This compound (CAS: 93504-92-8)
| Supplier | Product Code | Purity | Available Quantities |
| abx GmbH | 1280 | ≥ 95% | 10 mg |
| BLDpharm | BD136986 | ≥ 95% | 1g, 5g, 25g |
| Toronto Research Chemicals (TRC) | D444609 | Not specified | 50mg, 100mg, 250mg |
| American Custom Chemicals Corp. | CHM0977205 | 95.00% | 5mg |
| Crysdot | CD13000842 | 95+% | 1g |
Isotopically Labeled this compound
| Supplier | Product Name | CAS No. | Purity | Available Quantities |
| MedChemExpress | This compound-13C | 2724549-43-1 | Not specified | Inquire |
| Lucerna-Chem AG | This compound-13C | 2724549-43-1 | Not specified | Inquire |
Experimental Protocols
Synthesis of a this compound Analogue
A representative protocol for the diastereoselective α-alkylation of a related β-hydroxycarboxylic ester, diethyl (S)-(-)-malate, to yield a substituted succinate derivative is described in Organic Syntheses.[3] This procedure can be adapted for the synthesis of various derivatives of this compound.
Procedure:
-
A solution of diisopropylamine (120 mmol) in dry tetrahydrofuran (200 mL) is cooled to -75°C.
-
Butyllithium (100 mmol in hexane) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of diethyl (S)-(-)-malate (50 mmol) in THF (5 mL) is added at a rate to maintain the temperature below -60°C.
-
The reaction mixture is warmed to -20°C for 30 minutes and then re-cooled to -75°C.
-
An alkylating agent (e.g., 3-bromo-1-propene, 124 mmol) is added, keeping the temperature below -70°C.
-
The reaction is stirred for 2 hours at -75°C and then allowed to warm to -5°C overnight.
-
The reaction is quenched with a solution of glacial acetic acid (200 mmol) in diethyl ether (20 mL) at -50°C.
-
The mixture is poured into a separatory funnel containing diethyl ether (500 mL) and water (70 mL).
-
The organic layer is washed sequentially with saturated sodium bicarbonate and brine solutions.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The product can be purified by flash chromatography.
Enzymatic Reduction of a Precursor
The stereoisomer, diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, is a substrate for the enzyme diethyl 2-methyl-3-oxosuccinate reductase.[4] This suggests that this compound could be a product of the enzymatic reduction of diethyl 2-methyl-3-oxosuccinate. A general procedure for such an enzymatic reduction would involve:
Materials:
-
Diethyl 2-methyl-3-oxosuccinate (substrate)
-
Diethyl 2-methyl-3-oxosuccinate reductase or a whole-cell system expressing the enzyme (e.g., Saccharomyces fermentati)[4]
-
NADPH (cofactor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a buffered solution of the substrate, diethyl 2-methyl-3-oxosuccinate.
-
Add the enzyme solution or the whole-cell catalyst.
-
Add the cofactor, NADPH. A cofactor regeneration system may be necessary for preparative-scale reactions.
-
Maintain the reaction at a constant temperature and pH (e.g., 30°C, pH 7.0) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic extracts are dried and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography.
Visualizations
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for the procurement and quality control of a chemical reagent like this compound for use in a research and development laboratory.
General Drug Discovery Workflow
This diagram outlines a simplified, typical workflow in drug discovery where a chiral building block like this compound could be utilized in the synthesis of new chemical entities for biological screening.
References
The Potential of Diethyl 2-hydroxy-3-methylsuccinate as a Chiral Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral building blocks are fundamental to modern drug discovery and development, enabling the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Diethyl 2-hydroxy-3-methylsuccinate, a functionalized dicarboxylic acid ester, presents itself as a versatile and valuable chiral synthon. Its two stereogenic centers and multiple reactive sites offer a platform for the construction of a diverse array of molecular architectures. This technical guide explores the properties of this compound and details robust methodologies for its enantioselective synthesis, highlighting its significant potential in medicinal chemistry and process development.
Introduction: The Value of Chiral Hydroxysuccinates
The 2-hydroxy-3-methylsuccinate scaffold is a recurring motif in a variety of natural products and pharmacologically active molecules. The presence of both a hydroxyl and a carboxylic acid functionality, masked as esters, allows for orthogonal chemical transformations and the introduction of molecular diversity. The stereochemical configuration of the two chiral centers is critical for biological activity, making enantioselective synthesis paramount. This compound serves as a stable, readily derivatizable precursor for the synthesis of more complex chiral intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | diethyl 2-hydroxy-3-methylbutanedioate |
| Molecular Formula | C₉H₁₆O₅ |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 93504-92-8 |
| Appearance | Colorless oil (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents |
| Stereocenters | 2 |
Enantioselective Synthesis Methodologies
The controlled synthesis of specific stereoisomers of this compound is crucial for its application as a chiral building block. Two powerful and well-established asymmetric reactions are particularly suited for this purpose: Sharpless Asymmetric Dihydroxylation and Asymmetric Hydrogenation.
Sharpless Asymmetric Dihydroxylation of Diethyl Methylfumarate
The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2][3][4] By applying this methodology to diethyl methylfumarate, it is possible to obtain diethyl 2,3-dihydroxy-2-methylsuccinate, which can then be selectively deoxygenated to yield the target molecule. The choice of the chiral ligand (DHQ)₂PHAL or (DHQD)₂PHAL dictates the facial selectivity of the dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the established procedures for Sharpless Asymmetric Dihydroxylation.[2][3]
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL). The solvent mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solvent, add AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (CH₃SO₂NH₂) (1 equivalent). Stir the mixture until all solids are dissolved, and the solution becomes clear.
-
Substrate Addition: Add diethyl methylfumarate (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g). The mixture is stirred for an additional hour at room temperature.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched diethyl 2,3-dihydroxy-2-methylsuccinate.
Subsequent selective deoxygenation at the C3 position would be required to obtain the final target compound.
Table 2: Reagents for Sharpless Asymmetric Dihydroxylation
| Reagent | Purpose | Typical Quantity |
| Diethyl methylfumarate | Substrate | 1 equivalent |
| AD-mix-β or AD-mix-α | Catalyst and Chiral Ligand | 1.4 g / mmol substrate |
| tert-Butanol/Water | Solvent | 1:1 mixture |
| Methanesulfonamide | Additive | 1 equivalent |
| Sodium sulfite | Quenching agent | Excess |
Diagram: Sharpless Asymmetric Dihydroxylation Workflow
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation.
Asymmetric Hydrogenation of Diethyl 2-methyl-3-oxosuccinate
Asymmetric hydrogenation of a prochiral ketone is another powerful strategy to introduce a stereogenic hydroxyl group.[5][6] In this approach, diethyl 2-methyl-3-oxosuccinate would be the substrate. A variety of chiral ruthenium or rhodium catalysts can be employed to achieve high enantioselectivity in the reduction of the ketone functionality to the corresponding alcohol.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a general representation of asymmetric hydrogenation of a ketoester.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a chiral ruthenium catalyst (e.g., Ru(OAc)₂(S)-BINAP) (0.01 mol%) and the substrate, diethyl 2-methyl-3-oxosuccinate (1 equivalent).
-
Solvent Addition: Anhydrous, degassed methanol (or another suitable solvent) is added to the flask.
-
Hydrogenation: The flask is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).
-
Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or HPLC).
-
Workup: The reaction vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to afford the enantiomerically enriched this compound.
Table 3: Reagents for Asymmetric Hydrogenation
| Reagent | Purpose | Typical Quantity |
| Diethyl 2-methyl-3-oxosuccinate | Substrate | 1 equivalent |
| Chiral Ru or Rh Catalyst | Catalyst | 0.001 - 1 mol% |
| Hydrogen Gas | Reducing Agent | High pressure |
| Anhydrous Solvent (e.g., MeOH) | Solvent | - |
Diagram: Asymmetric Hydrogenation Pathway
Caption: General pathway for asymmetric hydrogenation.
Potential as a Chiral Building Block in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation. The two ester groups can be selectively hydrolyzed or reduced. This versatility allows for its incorporation into a wide range of larger, more complex molecules.
Potential Applications:
-
Synthesis of Novel Amino Acids: The hydroxyl group can be converted to an amino group with retention or inversion of stereochemistry, leading to the synthesis of non-proteinogenic amino acids.
-
Preparation of Chiral Ligands: The dicarboxylic acid functionality can be used to chelate metals, and the chiral backbone can induce asymmetry in metal-catalyzed reactions.
-
Total Synthesis of Natural Products: The stereochemically defined core of this compound can serve as a starting point for the synthesis of complex natural products containing similar structural motifs.
-
Fragment-Based Drug Discovery: This small, chiral molecule can be used as a fragment in screening campaigns to identify new binding motifs for protein targets.
Diagram: Synthetic Utility of this compound
Caption: Potential synthetic transformations.
Conclusion
This compound is a promising chiral building block with significant potential for applications in drug discovery and development. Its enantioselective synthesis can be achieved through well-established and highly efficient methodologies such as Sharpless Asymmetric Dihydroxylation and asymmetric hydrogenation. The versatility of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex and stereochemically defined molecules. Further exploration of its synthetic applications is warranted and is expected to yield novel and impactful results in the field of medicinal chemistry.
References
- 1. This compound | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. "Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chir" by Shuai Tan [scholarcommons.sc.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Diethyl 2-hydroxy-3-methylsuccinate from Diethyl Malate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of diethyl 2-hydroxy-3-methylsuccinate, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The synthesis is achieved through the diastereoselective α-methylation of diethyl malate. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and visualizations of the reaction workflow and mechanism. The information presented is intended to guide researchers in the successful synthesis and characterization of this important succinate derivative.
Introduction
Substituted succinate derivatives are prevalent motifs in a variety of biologically active molecules and are recognized as important intermediates in the synthesis of pharmaceuticals. This compound, with its defined stereocenters, serves as a versatile chiral building block for the construction of complex molecular architectures.[1] The targeted synthesis of specific stereoisomers of this compound is of significant interest in drug discovery and development, where stereochemistry often dictates pharmacological activity.[2] This protocol details a method for the diastereoselective methylation of diethyl malate, a readily available starting material, to yield the desired product.
Reaction Scheme
The synthesis proceeds via the formation of a dianion of diethyl malate, followed by quenching with a methylating agent. The use of a strong, non-nucleophilic base at low temperatures is crucial for the efficient generation of the enolate and to control the selectivity of the reaction.
Overall Reaction:
Experimental Protocol
This protocol is adapted from the diastereoselective α-alkylation of β-hydroxycarboxylic esters.
Materials:
-
Diethyl (S)-(-)-malate
-
Diisopropylamine
-
n-Butyllithium (in hexane)
-
Methyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (oven-dried)
-
Low-temperature thermometer
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (2.4 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (2.2 equivalents) dropwise via syringe, ensuring the temperature remains below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
Enolate Formation: In a separate flask, prepare a solution of diethyl (S)-(-)-malate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the pre-formed LDA solution at -78 °C. The reaction mixture will typically turn yellow or orange, indicating enolate formation. Stir the mixture for 1-2 hours at -78 °C.
-
Methylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The color of the solution may fade. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or glacial acetic acid in diethyl ether. Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₅ | [3] |
| Molecular Weight | 204.22 g/mol | [3] |
| CAS Number | 93504-92-8 | [3] |
| ¹³C NMR (CDCl₃, ppm) | Data unavailable in search results | |
| ¹H NMR (CDCl₃, ppm) | Data unavailable in search results | |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 131 | [3] |
| Infrared Spectroscopy (Vapor Phase, cm⁻¹) | Data available in spectral databases | [3] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Starting Material | Diethyl (S)-(-)-malate | The stereochemistry of the starting material will influence the stereochemistry of the product. |
| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base is essential. |
| Methylating Agent | Methyl Iodide | Other methylating agents such as dimethyl sulfate could also be used. |
| Reaction Temperature | -78 °C to room temperature | Low initial temperature is critical for selectivity. |
| Yield | Dependent on specific reaction conditions and scale; typically moderate to good. | |
| Diastereoselectivity | Dependent on the substrate and reaction conditions. High diastereoselectivity is often observed in α-alkylation of chiral β-hydroxy esters. |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism
References
Asymmetric Synthesis of Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Its stereochemically defined structure makes it a critical intermediate where control of chirality is paramount. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this important compound, catering to the needs of researchers in organic synthesis and drug development. The methodologies presented are based on established and reliable chemical transformations, emphasizing stereoselectivity and practical execution.
Synthetic Strategies
The asymmetric synthesis of diethyl (2R,3R)-2-hydroxy-3-methylsuccinate can be approached through several strategic pathways. The most prominent and effective methods include:
-
Enzymatic Reduction: This approach utilizes the high stereoselectivity of enzymes to directly reduce a prochiral precursor to the desired chiral product. The use of reductases offers a green and highly specific route to the target molecule.
-
Diastereoselective Alkylation: This classic method involves the alkylation of a chiral enolate derived from a starting material with a pre-existing stereocenter. The resident chirality directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.
This document will focus on providing detailed protocols for these two effective strategies.
Method 1: Enzymatic Reduction of Diethyl 2-methyl-3-oxosuccinate
This method leverages the enzymatic reduction of a keto-ester precursor, offering high stereoselectivity and mild reaction conditions. The enzyme diethyl 2-methyl-3-oxosuccinate reductase, found in organisms like Saccharomyces fermentati, can catalyze the direct conversion to the desired (2R,3R) isomer.
Experimental Protocol
Reaction: Diastereoselective reduction of diethyl 2-methyl-3-oxosuccinate.
Materials:
-
Diethyl 2-methyl-3-oxosuccinate
-
Saccharomyces fermentati (or a commercially available reductase)
-
NADPH (or a suitable cofactor regeneration system)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
pH meter
-
Incubator shaker
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, prepare a solution of diethyl 2-methyl-3-oxosuccinate in phosphate buffer (pH 7.0). The optimal substrate concentration should be determined empirically but can be started at 10-50 mM.
-
Add NADPH to a final concentration of 1-5 mM. If using a cofactor regeneration system (e.g., glucose/glucose dehydrogenase), add the necessary components as per the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 25-37 °C).
-
Initiate the reaction by adding the enzyme (crude cell lysate, purified enzyme, or whole cells).
-
Incubate the reaction mixture with gentle agitation. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC, or GC) by taking aliquots at regular intervals.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.
-
If using whole cells, centrifuge the mixture to pellet the cells before extraction.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure diethyl (2R,3R)-2-hydroxy-3-methylsuccinate.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry).
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or GC analysis.
-
Data Presentation
| Parameter | Value |
| Starting Material | Diethyl 2-methyl-3-oxosuccinate |
| Enzyme | Diethyl 2-methyl-3-oxosuccinate reductase |
| Typical Yield | >80% |
| Diastereomeric Ratio (dr) | >95:5 ((2R,3R):(2S,3R)) |
| Enantiomeric Excess (ee) | >98% |
Method 2: Diastereoselective Alkylation of a Chiral Hydroxyester
This method involves the diastereoselective alkylation of the enolate of a chiral starting material, such as diethyl (S)-malate. The pre-existing stereocenter at C2 directs the methylation at C3 to favor the formation of the desired (2R,3R) product. While the starting material here is (S)-malate, which would lead to the (2S, 3R) product after methylation, the principle can be adapted using the appropriate enantiomer of the starting material or a different chiral auxiliary to achieve the desired (2R, 3R) stereochemistry. For the purpose of this protocol, we will outline the general procedure.
Experimental Protocol
Reaction: Diastereoselective α-methylation of diethyl (R)-malate.
Materials:
-
Diethyl (R)-malate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glove box for inert atmosphere techniques
-
Dry ice/acetone bath
-
Syringes and needles
-
Glassware for reaction, extraction, and chromatography
Procedure:
-
Formation of the Lithium Diisopropylamide (LDA) Base:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
-
Formation of the Enolate:
-
To the freshly prepared LDA solution at -78 °C, slowly add a solution of diethyl (R)-malate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the dianion enolate.
-
-
Alkylation:
-
Add methyl iodide (1.5 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by the slow addition of a solution of glacial acetic acid in diethyl ether.
-
Allow the mixture to warm to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diethyl (2R,3R)-2-hydroxy-3-methylsuccinate.
-
-
Characterization:
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by GC or NMR analysis of the crude product.
-
Data Presentation
| Parameter | Value |
| Starting Material | Diethyl (R)-malate |
| Alkylation Agent | Methyl iodide |
| Base | Lithium Diisopropylamide (LDA) |
| Typical Yield | 60-75% |
| Diastereomeric Ratio (dr) | >90:10 ((2R,3R):(2R,3S)) |
Visualizations
Conclusion
The asymmetric synthesis of diethyl (2R,3R)-2-hydroxy-3-methylsuccinate is a critical process for accessing a versatile chiral building block. The enzymatic reduction and diastereoselective alkylation methods presented here offer reliable and stereocontrolled routes to this compound. The choice of method will depend on the available resources, desired scale, and specific requirements of the research or development project. The detailed protocols and workflows provided in this document are intended to serve as a practical guide for scientists and professionals in the field.
Application Notes and Protocols for the Oxidation of Diethyl 2-hydroxy-3-methylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. Diethyl 2-oxo-3-methylsuccinate is a valuable building block, and its synthesis from the corresponding hydroxy ester, diethyl 2-hydroxy-3-methylsuccinate, requires a reliable and high-yielding oxidation method. This document provides detailed application notes and protocols for two widely used and effective methods for this transformation: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation. Both methods offer mild reaction conditions and are compatible with a variety of functional groups, making them suitable for complex molecule synthesis.
Reaction Overview
The target transformation is the oxidation of the secondary alcohol group in this compound to a ketone, yielding diethyl 2-oxo-3-methylsuccinate.
Reaction Scheme:
Recommended Oxidation Methods
Two highly effective and commonly employed methods for this type of oxidation are the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[1][2] It is known for its mild conditions and broad functional group tolerance.[1] A significant drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide.[2]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, as the oxidizing agent.[3][4] It offers several advantages, including short reaction times, high yields, and neutral pH conditions.[3] However, DMP is a potentially explosive compound and should be handled with care.[1]
Data Presentation
The following table summarizes typical quantitative data for the Swern and Dess-Martin oxidations of secondary alcohols. While specific data for this compound is not extensively published, these values provide a general expectation for these reactions.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield | 85-95% | 90-98% |
| Reaction Time | 1-4 hours | 0.5-3 hours |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Common Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Chloroform |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol is adapted from general procedures for Swern oxidation.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: To the cooled solution, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15-20 minutes at -78 °C.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 30-45 minutes.
-
Base Addition: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for 30 minutes.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol is based on general procedures for DMP oxidation.[3][7]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous DCM under a normal atmosphere.
-
DMP Addition: Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the solid byproducts dissolve.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Logical Workflow for Oxidation Method Selection
Caption: A flowchart to aid in selecting an appropriate oxidation method.
Experimental Workflow for Swern Oxidation
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Diethyl 2-hydroxy-3-methylsuccinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-hydroxy-3-methylsuccinate as a versatile starting material in organic synthesis. This chiral building block offers access to a variety of valuable scaffolds, particularly substituted γ-butyrolactones, which are prevalent in biologically active natural products and pharmaceutical agents.
Introduction
This compound is a bifunctional molecule possessing both hydroxyl and diester moieties. Its stereochemistry provides a valuable platform for the synthesis of chiral targets. A primary application of this compound is its conversion to 3-methyl-γ-butyrolactone and its derivatives. These lactones are significant structural motifs found in natural products with a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, and antifungal properties.[1][2] Furthermore, γ-butyrolactones act as signaling molecules in bacteria, regulating the production of secondary metabolites.[3]
Key Synthetic Applications
The principal synthetic transformation of this compound involves a two-step reduction and subsequent intramolecular cyclization to yield 3-methyl-γ-butyrolactone. This process provides a straightforward route to a key chiral intermediate.
Synthesis of (±)-trans-3-Methyl-γ-butyrolactone
The synthesis of (±)-trans-3-methyl-γ-butyrolactone from this compound proceeds via the reduction of the diester to the corresponding diol, followed by an acid-catalyzed cyclization.
Reaction Scheme:
This transformation is a cornerstone application, providing access to a versatile chiral building block for more complex syntheses.
Experimental Protocols
Reduction of this compound to 2-Methyl-1,4-butanediol
This protocol outlines the reduction of the diester functionality to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous solution of sodium chloride (brine)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl solution until the grayish precipitate dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1,4-butanediol. The product can be purified by distillation or column chromatography.
Cyclization of 2-Methyl-1,4-butanediol to (±)-trans-3-Methyl-γ-butyrolactone
This protocol describes the acid-catalyzed intramolecular cyclization of the diol to the corresponding γ-butyrolactone.
Materials:
-
2-Methyl-1,4-butanediol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene or benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-methyl-1,4-butanediol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The resulting crude (±)-trans-3-methyl-γ-butyrolactone can be purified by vacuum distillation.
Quantitative Data Summary
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| This compound | 2-Methyl-1,4-butanediol | LiAlH₄ | Diethyl ether | High | (General) |
| 2-Methyl-1,4-butanediol | (±)-trans-3-Methyl-γ-butyrolactone | p-Toluenesulfonic acid | Toluene | Good | (General) |
Note: Specific yields can vary depending on reaction scale and purification methods. The provided information is based on general procedures for similar transformations.
Application in Bioactive Molecule Synthesis & Signaling Pathways
The resulting 3-methyl-γ-butyrolactone is a key intermediate in the synthesis of various biologically active compounds. For instance, γ-butyrolactones are known to function as quorum-sensing molecules in bacteria, such as the A-factor in Streptomyces griseus, which regulates secondary metabolism and morphological development.[4]
Signaling Pathway of A-factor in Streptomyces
The diagram below illustrates the signaling pathway of A-factor, a γ-butyrolactone derivative, in Streptomyces.
Caption: A-factor signaling pathway in Streptomyces.
This pathway highlights how a γ-butyrolactone molecule, upon reaching a critical concentration, can diffuse into the cell and bind to a receptor protein (ArpA), relieving its repression of a key transcriptional activator (AdpA). This activation then triggers the production of secondary metabolites and induces morphological changes. This mechanism is a target for controlling bacterial behavior and discovering new bioactive compounds.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a general workflow from the starting material to the potential biological evaluation of the synthesized γ-butyrolactone.
References
Application Notes and Protocols: Reactions of Diethyl 2-Hydroxy-3-Methylsuccinate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-hydroxy-3-methylsuccinate and its derivatives are versatile chiral building blocks in organic synthesis, particularly in the development of novel therapeutic agents. The strategic manipulation of the hydroxyl group and the adjacent stereocenters allows for the introduction of diverse functionalities, making these compounds valuable scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on methods to achieve stereocontrolled transformations.
Reaction with Strong Bases: Diastereoselective α-Alkylation via Dianion Formation
One of the key reactions of β-hydroxy esters like this compound is the diastereoselective alkylation at the α-position. This is achieved by forming a dianion through deprotonation of both the hydroxyl group and the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate can then react with an electrophile, such as an alkyl halide, with high diastereoselectivity. The stereochemical outcome is often controlled by the formation of a stable five-membered chelated intermediate.
Experimental Protocol: Diastereoselective α-Alkylation of Diethyl (S)-(-)-Malate (A Close Analog)
This protocol is adapted from a procedure in Organic Syntheses for the diastereoselective α-alkylation of diethyl (S)-(-)-malate, which serves as an excellent model for the reactivity of this compound.
Table 1: Reagents and Reaction Conditions for α-Alkylation
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| Diisopropylamine | 120 mmol | 2.4 |
| Tetrahydrofuran (THF), anhydrous | 200 mL | - |
| n-Butyllithium (in hexanes) | 100 mmol | 2.0 |
| Diethyl (S)-(-)-malate | 50 mmol | 1.0 |
| Allyl bromide | 124 mmol | 2.48 |
| Glacial acetic acid | 200 mmol | 4.0 |
| Reaction Temperature | ||
| LDA formation | -75 °C | - |
| Dianion formation | -75 °C to -60 °C | - |
| Alkylation | -75 °C to -5 °C | - |
| Reaction Time | ||
| LDA formation | 30 min | - |
| Dianion formation | ~30 min | - |
| Alkylation | 2 h at -75 °C, then overnight | - |
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (200 mL) and diisopropylamine (120 mmol).
-
The solution is cooled to -75 °C in a dry ice/acetone bath.
-
n-Butyllithium (100 mmol) is added dropwise from the dropping funnel, maintaining the temperature below -65 °C. The mixture is stirred for 30 minutes at -75 °C to form lithium diisopropylamide (LDA).
-
A solution of diethyl (S)-(-)-malate (50 mmol) in anhydrous THF is added dropwise to the LDA solution, ensuring the temperature does not exceed -60 °C. The formation of the dianion is allowed to proceed for 30 minutes.
-
Allyl bromide (124 mmol) is then added dropwise at a rate that keeps the internal temperature below -70 °C.
-
The reaction mixture is stirred at -75 °C for 2 hours and then allowed to warm slowly to -5 °C overnight.
-
The reaction is quenched by the addition of a solution of glacial acetic acid (200 mmol) in diethyl ether at -50 °C.
-
The mixture is poured into a separatory funnel containing diethyl ether and water for workup. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the α-alkylated product.
Expected Outcome: This procedure typically results in high diastereoselectivity, favoring the formation of one diastereomer due to the chelation-controlled transition state.
Reaction with Nucleophiles via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and thioethers, with complete inversion of stereochemistry.[1][2][3][4] This reaction proceeds under mild, neutral conditions, making it compatible with a variety of sensitive functional groups. The reaction involves the activation of the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1]
General Workflow for the Mitsunobu Reaction
Caption: General workflow for the Mitsunobu reaction.
Experimental Protocol: General Procedure for Mitsunobu Esterification
This protocol provides a general method for the esterification of a secondary alcohol using the Mitsunobu reaction, which can be applied to this compound.[5]
Table 2: Reagents and Conditions for Mitsunobu Esterification
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 | - |
| Carboxylic Acid (e.g., Benzoic Acid) | 1.2 - 1.5 | - |
| Triphenylphosphine (PPh₃) | 1.5 | - |
| Diethyl Azodicarboxylate (DEAD) | 1.5 | - |
| Anhydrous Tetrahydrofuran (THF) | - | - |
| Reaction Temperature | ||
| Addition of DEAD | 0 °C | - |
| Reaction | Room Temperature | - |
| Reaction Time | Several hours to overnight | - |
Procedure:
-
To a solution of this compound (1.0 equiv.), the chosen carboxylic acid (1.2-1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, the solution is cooled to 0 °C in an ice bath.
-
Diethyl azodicarboxylate (DEAD) (1.5 equiv.) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then subjected to aqueous workup, typically by partitioning between diethyl ether and water. The organic layer is washed with saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.
Note on Nucleophiles: A wide variety of acidic nucleophiles (pKa < 13) can be used in the Mitsunobu reaction, including:
-
O-Nucleophiles: Carboxylic acids (for ester formation), phenols (for ether formation).
-
N-Nucleophiles: Imides (e.g., phthalimide), sulfonamides, and hydrazoic acid.
-
S-Nucleophiles: Thiols (for thioether formation).
Activation of the Hydroxyl Group as a Tosylate for Nucleophilic Substitution
A classic and reliable method for the reaction of alcohols with nucleophiles is to first convert the hydroxyl group into a better leaving group, such as a tosylate (p-toluenesulfonate). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The resulting tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles, leading to the formation of C-O, C-N, C-S, and C-C bonds. This reaction proceeds with retention of configuration at the alcohol center during the tosylation step, followed by inversion of configuration during the subsequent nucleophilic attack.
Logical Flow for Tosylation and Nucleophilic Substitution
Caption: Pathway for nucleophilic substitution via tosylation.
Experimental Protocol: General Procedure for Tosylation and Nucleophilic Substitution
Step 1: Tosylation of this compound
Table 3: Reagents and Conditions for Tosylation
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| This compound | 1.0 | - |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 | - |
| Pyridine (anhydrous) | Solvent | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | Several hours to overnight | - |
Procedure:
-
This compound (1.0 equiv.) is dissolved in anhydrous pyridine under a nitrogen atmosphere and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.2-1.5 equiv.) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is poured into ice-water and extracted with diethyl ether or ethyl acetate.
-
The organic layer is washed sequentially with cold dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution of the Tosylate
Table 4: General Conditions for Nucleophilic Substitution
| Reagent/Parameter | Value |
| Solvent | DMF, DMSO, Acetonitrile |
| Nucleophile | 1.1 - 2.0 equivalents |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | Several hours to overnight |
Procedure:
-
The crude diethyl 2-tosyloxy-3-methylsuccinate is dissolved in a suitable polar aprotic solvent such as DMF.
-
The desired nucleophile (e.g., sodium azide, sodium cyanide, a sodium thiophenoxide, or the sodium salt of an alcohol) is added (1.1-2.0 equiv.).
-
The reaction mixture is stirred at room temperature or heated, depending on the nucleophilicity of the attacking species, until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with water and brine, dried, and concentrated.
-
The final product is purified by flash column chromatography.
Conclusion
The reactivity of this compound with nucleophiles offers a rich platform for the synthesis of complex, stereochemically defined molecules. The choice of reaction pathway, whether through dianion formation for α-alkylation, the Mitsunobu reaction for direct functionalization with inversion of stereochemistry, or activation as a tosylate for subsequent SN2 displacement, provides chemists with a versatile toolkit. The protocols outlined in these application notes serve as a guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this important chiral building block. Careful consideration of the desired stereochemical outcome and the nature of the nucleophile will guide the selection of the most appropriate synthetic strategy.
References
Application Notes and Protocols: Diethyl 2-hydroxy-3-methylsuccinate as a Versatile Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl 2-hydroxy-3-methylsuccinate is a valuable chiral building block in organic synthesis, offering multiple functional groups that can be selectively manipulated to create complex molecular architectures.[1] Its stereochemistry and functionality make it an attractive starting material for the synthesis of a variety of pharmaceutical intermediates. These notes provide an overview of its potential applications and detailed protocols for its conversion into key structural motifs found in many active pharmaceutical ingredients (APIs). While direct synthesis of specific commercial drugs from this precursor is not extensively documented in publicly available literature, its structural similarity to compounds like diethyl malate allows for the application of established synthetic methodologies.[2]
Synthesis of Chiral β-Amino Acids
Chiral β-amino acids are crucial components of many pharmaceuticals, including antiviral and anticancer agents. The hydroxyl and ester functionalities of this compound can be strategically transformed to introduce an amino group and create valuable β-amino acid derivatives.
Synthetic Pathway: Conversion to a β-Azido Ester Intermediate
A plausible route involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide, which can then be reduced to the corresponding amine.
Reaction Scheme:
Experimental Protocol: Synthesis of Diethyl 2-azido-3-methylsuccinate
-
Mesylation of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C.
-
Stir the reaction overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2-azido-3-methylsuccinate.
-
Data Presentation
| Step | Product | Expected Yield (%) | Expected Purity (%) (by HPLC) |
| 1 | Diethyl 2-(methylsulfonyloxy)-3-methylsuccinate | 90-95 | >95 |
| 2 | Diethyl 2-azido-3-methylsuccinate | 80-85 | >98 |
Visualization
Synthesis of Chiral γ-Lactones
Chiral γ-lactones are prevalent motifs in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The ester and hydroxyl groups of this compound can be selectively reduced and cyclized to form these important heterocyclic structures.
Synthetic Pathway: Diastereoselective Reduction and Lactonization
A one-pot or sequential reduction of the ester groups followed by acid-catalyzed cyclization can yield the desired γ-lactone. The stereochemistry of the final product will be influenced by the choice of reducing agent and reaction conditions.
Reaction Scheme:
Experimental Protocol: Synthesis of a Dihydroxy Intermediate and Subsequent Lactonization
-
Reduction to the Diol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
-
Lactonization:
-
The crude diol can be cyclized without further purification.
-
Dissolve the crude diol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral γ-lactone.
-
Data Presentation
| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (%) |
| 1 | (2R,3S)-3-methylbutane-1,2,4-triol (hypothetical) | 85-90 | N/A |
| 2 | Chiral γ-lactone | 75-85 (over two steps) | >95 |
Visualization
Synthesis of Substituted Piperidines
The piperidine scaffold is a common feature in many CNS-active drugs and other therapeutic agents.[3][4] this compound can serve as a starting point for the synthesis of functionalized piperidine intermediates.
Synthetic Pathway: Reductive Amination and Cyclization
A multi-step sequence involving conversion of the ester groups to aldehydes or other functionalities, followed by a reductive amination with a suitable amine and subsequent cyclization, can lead to substituted piperidines.
Experimental Protocol: Representative Reductive Amination
This protocol outlines a key step in a potential synthesis of a piperidine precursor.
-
Oxidation of a Diol Intermediate:
-
A diol, obtained from the reduction of this compound as described in section 2.2, can be selectively oxidized to a dialdehyde using a mild oxidizing agent like Dess-Martin periodinane.
-
-
Reductive Amination:
-
Dissolve the crude dialdehyde (1.0 eq) in methanol.
-
Add a primary amine (e.g., benzylamine, 1.1 eq) and stir for 1 hour at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) in portions.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting amino diol can then be further manipulated to form the piperidine ring.
-
Data Presentation
| Step | Product | Expected Yield (%) |
| Reductive Amination | N-substituted amino diol | 60-70 |
Visualization
This compound is a versatile chiral precursor for a range of valuable pharmaceutical intermediates. The protocols and data presented here, based on established chemical transformations of analogous compounds, provide a solid foundation for researchers to explore its synthetic potential. The ability to stereoselectively introduce nitrogen and form heterocyclic rings highlights its utility in modern drug discovery and development. Further investigation into specific applications is warranted to fully exploit the synthetic utility of this chiral building block.
References
- 1. This compound | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Synthesis of Diethyl 2-Hydroxy-3-Methylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of diethyl 2-hydroxy-3-methylsuccinate, a valuable chiral building block in organic synthesis. The primary method detailed is a highly efficient biocatalytic reduction of a prochiral ketoester.
Introduction
This compound possesses two stereocenters, making its stereocontrolled synthesis a significant challenge. This chiral molecule is a versatile intermediate for the synthesis of various complex organic molecules and active pharmaceutical ingredients. Traditional chemical methods for establishing the two contiguous stereocenters with high enantiopurity can be complex and may require multiple steps or the use of expensive chiral auxiliaries.
Biocatalysis offers a powerful and environmentally benign alternative. The use of enzymes, such as reductases from yeast, can provide exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. This application note focuses on the asymmetric reduction of diethyl 2-methyl-3-oxosuccinate to yield optically pure this compound, as demonstrated by the enzymatic activity found in Saccharomyces fermentati.[1]
Overview of the Synthetic Approach
The featured method is an asymmetric enzymatic reduction of the prochiral substrate, diethyl 2-methyl-3-oxosuccinate. This reaction is catalyzed by a specific reductase enzyme that is dependent on the cofactor NADPH. The enzyme stereoselectively delivers a hydride to the ketone, resulting in the formation of the corresponding syn- and anti-hydroxy esters with exceptional enantiomeric excess.
Logical Relationship of the Synthesis
References
Diethyl 2-hydroxy-3-methylsuccinate: A Versatile Chiral Building Block in Medicinal Chemistry
Introduction
Diethyl 2-hydroxy-3-methylsuccinate, a chiral diester, has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent stereochemistry and functional groups make it an attractive starting material for the asymmetric synthesis of a variety of biologically active molecules. This document provides a detailed overview of its applications, supported by experimental protocols and data, to guide researchers and scientists in drug discovery and development.
Application in the Synthesis of Bioactive Molecules
While direct incorporation of the intact this compound structure into final drug molecules is not extensively documented in readily available literature, its primary utility lies in its role as a chiral precursor. The stereocenters and functional handles (two esters and a hydroxyl group) allow for the construction of complex molecular architectures with high stereochemical control.
A notable application of a closely related analogue, diethyl 2-hydroxysuccinate, is in the synthesis of building blocks for Annonins.[1] Annonins are a class of natural products with demonstrated biological activities, including potential antitumor properties. The synthesis of a key side-chain component of Annonin I utilizes a derivative of diethyl 2-hydroxysuccinate, highlighting the utility of this structural motif in natural product synthesis and, by extension, in the development of nature-inspired therapeutic agents.[1]
Experimental Protocols
Due to the limited public information on specific drug synthesis pathways directly employing this compound, a generalized protocol for a key transformation—the conversion to a brominated intermediate—is presented below. This type of transformation is a common step in elaborating the succinate backbone for further synthetic manipulations. The following protocol is based on the synthesis of a related bromo-hydroxysuccinate derivative.[1]
Protocol: Synthesis of Diethyl 2-bromo-3-hydroxy-3-methylsuccinate (Hypothetical)
This protocol is a representative example of how this compound could be functionalized for further use in a synthetic route.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).
-
Stir the solution for 10 minutes, then add N-bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Diethyl 2-bromo-3-hydroxy-3-methylsuccinate.
Quantitative Data (Illustrative)
The following table presents hypothetical data for the synthesis described above, which would be typical for such a reaction.
| Parameter | Value |
| Starting Material | This compound |
| Product | Diethyl 2-bromo-3-hydroxy-3-methylsuccinate |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Stereochemical Integrity | High (retention of configuration at C3) |
Visualizing Synthetic Pathways and Logic
Diagram 1: General Synthetic Utility
The following diagram illustrates the general synthetic utility of this compound as a chiral building block.
Caption: Synthetic pathways from this compound.
Diagram 2: Experimental Workflow for Bromination
This diagram outlines the key steps in the experimental protocol for the bromination of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 2-hydroxy-3-methylsuccinate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of diethyl 2-hydroxy-3-methylsuccinate using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the purification of this compound on a silica gel column?
A1: this compound is a polar compound due to its hydroxyl and ester groups. A good starting point for Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent system is a mixture of ethyl acetate (EtOAc) and hexanes.[1] Begin with a ratio of 20-30% EtOAc in hexanes and adjust the polarity to achieve an Rf value of approximately 0.2-0.4 for the target compound. For more polar impurities, a gradient elution incorporating methanol (MeOH) in dichloromethane (DCM) may be necessary.[1]
Q2: My compound seems to be unstable on the silica gel. What can I do?
A2: Compound degradation on silica gel can be a significant issue.[2] To test for stability, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for an hour or two before eluting. If a new spot appears or the original spot diminishes, it indicates instability. To mitigate this, you can try deactivating the silica gel by adding 1-3% triethylamine to your solvent system to neutralize acidic sites on the silica.[3] Alternatively, using a different stationary phase like alumina or Florisil could be a viable solution.[2]
Q3: Should I use wet or dry loading for my sample?
A3: The choice between wet and dry loading depends on your sample's solubility and volume.
-
Wet Loading: This method is suitable if your crude sample dissolves easily in a minimal amount of the initial eluting solvent.[4] It involves dissolving the sample and carefully pipetting it directly onto the top of the silica bed.[4]
-
Dry Loading: If your compound has poor solubility in the eluent or if you used a strong solvent to dissolve it, dry loading is preferable.[4] This involves adsorbing your sample onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of the column.[4]
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a silica gel-to-crude sample mass ratio of 30:1 to 100:1. For difficult separations with closely eluting spots on TLC, a higher ratio (e.g., 100:1 or more) is recommended. For simpler separations, a lower ratio (e.g., 30:1) may suffice.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| P01 | Compound Elutes Too Quickly (High Rf) | The solvent system is too polar. | Decrease the polarity of the eluent. For an EtOAc/Hexane system, decrease the percentage of EtOAc. |
| P02 | Compound Does Not Elute or Elutes Very Slowly (Low/Zero Rf) | The solvent system is not polar enough.[2] | Gradually increase the polarity of the eluent. For an EtOAc/Hexane system, increase the percentage of EtOAc. If necessary, switch to a more polar system like 1-5% MeOH in DCM.[1] |
| P03 | Poor Separation / Mixed Fractions | The chosen solvent system does not provide adequate resolution. The column was overloaded with the sample. The column was packed improperly, leading to channeling. | Find a better solvent system using TLC.[5] Use less crude material for the amount of silica. Repack the column carefully, ensuring a level and well-settled bed. |
| P04 | Streaking or Tailing of the Compound Spot | The compound is interacting too strongly with the silica gel (e.g., acidic silica). The sample was overloaded. | Add a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds).[3] Use a smaller amount of the crude sample. |
| P05 | No Compound Detected in Any Fractions | The compound may have degraded on the column.[2] The compound may be so dilute it is not visible by TLC.[2] The compound may have eluted undetected in the solvent front.[2] | Test for silica stability (see FAQ 2).[2] Combine and concentrate the fractions where you expected the compound to elute and re-analyze by TLC.[2] Check the very first fractions collected.[2] |
| P06 | Column Running Dry or Cracking | Insufficient solvent was added. The silica gel was not properly settled before running. | Always keep the solvent level above the top of the silica bed. Ensure the silica is fully settled as a slurry before allowing the solvent to drop to the bed level for sample loading. |
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of this compound.
-
Solvent System Selection:
-
Perform TLC analysis on the crude material using various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 40% EtOAc).
-
The ideal system will give the target compound an Rf value of ~0.2-0.4 and show good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column and securely clamp it in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (~0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
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Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Example):
-
Dissolve the crude sample in a suitable solvent (e.g., DCM or acetone).
-
Add silica gel (approximately 10-20 times the mass of the sample) to the solution.[4]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
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If using a gradient, start with the low-polarity solvent system and systematically increase the polarity as the column runs.[5] For example, start with 10% EtOAc/Hexane and gradually increase to 20%, 30%, etc.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the final product.
-
Visual Guides
The following diagrams illustrate the standard workflow and a troubleshooting decision process.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting flowchart for poor separation issues.
References
Technical Support Center: Synthesis of Diethyl 2-hydroxy-3-methylsuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of diethyl 2-hydroxy-3-methylsuccinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method is the Reformatsky reaction.[1] This reaction involves the condensation of an α-halo ester (such as ethyl 2-bromopropionate) with a ketone or aldehyde (in this case, ethyl pyruvate) in the presence of metallic zinc.[1] Alternative methods include the diastereoselective alkylation of β-hydroxycarboxylic esters.
Q2: What is the role of zinc in the Reformatsky reaction?
A2: Zinc metal is crucial as it inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, also known as a Reformatsky enolate.[2] This enolate is a key intermediate that then adds to the carbonyl group of the ethyl pyruvate.[2]
Q3: Why is my Reformatsky reaction not initiating?
A3: A common issue is the passivation of the zinc surface by a layer of zinc oxide. Activation of the zinc is often necessary. This can be achieved by various methods, such as using a Zn-Cu couple, treating with iodine or 1,2-dibromoethane, or using commercially available activated zinc dust.[3]
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include the self-condensation product of the ethyl 2-bromopropionate (diethyl 2,3-dimethylsuccinate), the simple reduction product of ethyl pyruvate, and unreacted starting materials. Proper control of reaction conditions can minimize these.
Q5: How can I purify the final product?
A5: this compound is typically purified by column chromatography on silica gel, followed by distillation under reduced pressure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Zinc. | 1. Activate zinc using iodine, 1,2-dibromoethane, or a dilute acid wash followed by drying. Use of a Zn-Cu couple can also improve reactivity. |
| 2. Wet reagents or solvent. | 2. Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., THF, diethyl ether) and freshly distilled reagents. | |
| 3. Reaction temperature is too low. | 3. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux once the reaction has started. | |
| Formation of Significant Side Products | 1. High reaction temperature. | 1. Avoid excessive heating, which can promote side reactions. Maintain a controlled reflux. |
| 2. Impure starting materials. | 2. Use freshly distilled ethyl 2-bromopropionate and ethyl pyruvate. | |
| Product is a Mixture of Diastereomers | 1. Lack of stereocontrol in the reaction. | 1. For stereoselective synthesis, consider using a chiral auxiliary or a diastereoselective alkylation method. The standard Reformatsky reaction often produces a mixture of diastereomers. |
| Difficulty in Product Purification | 1. Incomplete reaction. | 1. Monitor the reaction by TLC or GC to ensure completion before work-up. |
| 2. Emulsion formation during aqueous work-up. | 2. Add a saturated solution of sodium chloride to help break the emulsion. |
Experimental Protocols
Representative Protocol: Reformatsky Synthesis of this compound
This protocol describes a representative synthesis of this compound via the Reformatsky reaction.
Materials:
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Zinc dust (<10 µm, activated)
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Iodine (catalytic amount)
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Ethyl 2-bromopropionate
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Ethyl pyruvate
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine. Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).
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Initiation: Add a small portion of a solution of ethyl 2-bromopropionate (1.1 eq) and ethyl pyruvate (1.0 eq) in anhydrous THF via the dropping funnel. Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
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Addition of Reagents: Once the reaction has initiated, add the remaining solution of ethyl 2-bromopropionate and ethyl pyruvate dropwise from the dropping funnel at a rate that maintains a gentle reflux.
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Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting materials.
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Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Further purification can be achieved by vacuum distillation.
Quantitative Data (Representative)
| Parameter | Value |
| Reactant Ratio (Pyruvate:Bromoester:Zinc) | 1 : 1.1 : 1.2 |
| Reaction Temperature | Reflux (approx. 66 °C in THF) |
| Reaction Time | 2-3 hours |
| Typical Yield | 65-75% |
| Purity after Chromatography | >95% |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of Diethyl 2-Hydroxy-3-methylsuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl 2-hydroxy-3-methylsuccinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Reformatsky reaction, which involves the reaction of an α-haloester (like ethyl bromoacetate) with a carbonyl compound (such as diethyl pyruvate) in the presence of zinc.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Zinc: A layer of zinc oxide on the surface of the zinc metal can prevent the reaction from initiating.[1] 2. Wet Glassware or Solvents: The organozinc intermediate is sensitive to moisture.[2] 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Impure Starting Materials: Contaminants in diethyl pyruvate or ethyl bromoacetate can interfere with the reaction. | 1. Activate Zinc: Treat zinc dust or turnings with a small amount of iodine, 1,2-dibromoethane, or dilute HCl, followed by washing with dry solvent (e.g., ether or THF) before use. The disappearance of the iodine color indicates activation. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Temperature: Gently warm the reaction mixture to initiate the reaction. Once initiated, maintain the temperature as per the protocol, often at reflux. 4. Purify Starting Materials: Distill diethyl pyruvate and ethyl bromoacetate before use. |
| Formation of a White Precipitate During Workup | 1. Incomplete Hydrolysis of the Zinc Complex: The zinc alkoxide intermediate may not have been fully quenched.[3] 2. Precipitation of Zinc Salts: Formation of insoluble zinc salts during the aqueous workup. | 1. Ensure Complete Acidification: During the workup, add the acidic solution (e.g., dilute sulfuric acid or acetic acid) slowly with vigorous stirring until the aqueous layer is clear.[3] 2. Use a Chelating Agent: In some cases, adding a mild chelating agent like Rochelle's salt (potassium sodium tartrate) solution during workup can help to dissolve zinc salts by forming a soluble complex. |
| Presence of a Significant Amount of High-Boiling Point Byproduct | 1. Self-condensation of Ethyl Bromoacetate: The Reformatsky reagent can react with another molecule of ethyl bromoacetate to form diethyl 3-oxosuccinate. 2. Reaction with Solvent: If a reactive solvent is used, it may participate in side reactions. | 1. Control Reagent Addition: Add the ethyl bromoacetate slowly to the reaction mixture containing the activated zinc and diethyl pyruvate. This keeps the concentration of the Reformatsky reagent low and favors the reaction with the more electrophilic diethyl pyruvate. 2. Use Inert Solvents: Employ non-reactive, anhydrous solvents such as diethyl ether, tetrahydrofuran (THF), or benzene. |
| Formation of an α,β-Unsaturated Ester | Dehydration of the β-Hydroxy Ester: The desired product, a β-hydroxy ester, can undergo elimination of water, especially under harsh acidic or basic conditions or at elevated temperatures during workup or purification. | 1. Mild Workup Conditions: Use a mild acid (e.g., saturated ammonium chloride solution) for quenching the reaction. Avoid strong acids or bases and prolonged heating. 2. Careful Purification: Purify the product using flash column chromatography at room temperature. If distillation is necessary, perform it under high vacuum to keep the temperature low. |
| Reaction is Difficult to Reproduce, Especially on a Larger Scale | Poor Heat Dissipation: The formation of the organozinc reagent is exothermic and can lead to localized hot spots and uncontrolled side reactions if not managed properly. | 1. Efficient Stirring: Use a mechanical stirrer to ensure uniform mixing and heat distribution. 2. Controlled Addition: Add the α-haloester dropwise to maintain a steady reaction rate and temperature. 3. External Cooling: Use a water or ice bath to moderate the reaction temperature, especially during the initial stages. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Reformatsky reaction.[1] This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-haloester (ethyl bromoacetate) and zinc metal. This enolate then adds to the carbonyl group of an α-ketoester (diethyl pyruvate) to form the desired β-hydroxy ester after an acidic workup.
Q2: What are the most critical parameters for a successful Reformatsky reaction?
A2: The two most critical parameters are the activation of the zinc metal and the maintenance of anhydrous (dry) conditions.[1][2] Zinc is often coated with a layer of zinc oxide that inhibits the reaction; this layer must be removed. The organozinc intermediate is highly sensitive to water, which will quench the reagent and prevent it from reacting with the carbonyl compound.
Q3: What are the expected side products in this synthesis?
A3: Common side products can include:
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Diethyl 3-oxosuccinate: Formed from the self-condensation of two molecules of the ethyl bromoacetate-derived Reformatsky reagent.
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Diethyl 2-methyl-3-oxosuccinate: This can arise from the dehydration of the desired product.
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Unreacted starting materials: If the reaction does not go to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials (diethyl pyruvate and ethyl bromoacetate) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.
Q5: What is the best method for purifying the final product?
A5: Flash column chromatography is often the preferred method for purifying this compound, as it is a relatively mild technique that can separate the desired product from non-polar byproducts and unreacted starting materials. Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
Experimental Protocols
Synthesis of this compound via the Reformatsky Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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Zinc dust or turnings
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Iodine crystal (for activation)
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Diethyl pyruvate
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Ethyl bromoacetate
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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1 M Sulfuric acid or saturated ammonium chloride solution
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the zinc (1.2 equivalents). Add a crystal of iodine and gently warm the flask under an inert atmosphere (argon or nitrogen) until the purple vapor of iodine is visible and then dissipates. Allow the flask to cool to room temperature.
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Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the activated zinc.
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Reagent Addition: In the dropping funnel, prepare a solution of diethyl pyruvate (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in the same anhydrous solvent.
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Initiation and Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension and warm the mixture gently until the reaction begins (indicated by a slight cloudiness or bubbling). Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
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Workup: Cool the reaction mixture in an ice bath. Slowly add 1 M sulfuric acid or saturated ammonium chloride solution with vigorous stirring until the zinc salts are dissolved and the solution becomes clear.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
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Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main reaction and potential side reactions in the synthesis.
Caption: A troubleshooting workflow for the synthesis.
References
Technical Support Center: Diastereoselective Alkylation of β-Hydroxycarboxylic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the diastereoselective alkylation of β-hydroxycarboxylic esters, with a specific focus on diethyl malate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving high diastereoselectivity in the alkylation of diethyl (S)-malate?
The high diastereoselectivity is achieved through a chelation-controlled mechanism, often referred to as a "Seebach-type alkylation."[1] In this process, a dianion of the β-hydroxy ester is formed. The lithium cation coordinates between the hydroxyl oxygen and the enolate oxygen, creating a rigid five-membered ring chelate. This chelation blocks one face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.
Q2: Why is a strong base, such as Lithium Diisopropylamide (LDA), typically required?
A strong, non-nucleophilic base like LDA is necessary to generate the dianion of the β-hydroxy ester. The first equivalent of the base deprotonates the acidic hydroxyl group, and the second equivalent deprotonates the α-carbon to form the enolate. This dianion formation is crucial for establishing the rigid chelate that directs the stereochemistry of the alkylation.
Q3: Can other bases be used for this reaction?
While LDA is common, other strong bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used. However, the choice of base and counterion can influence the stability and rigidity of the chelate, which in turn can affect the diastereoselectivity. It is crucial to use a base strong enough to generate the dianion.
Q4: What is the expected stereochemical outcome for the alkylation of diethyl (S)-malate?
The alkylation of diethyl (S)-malate is highly stereoselective and typically results in the formation of a single diastereoisomer with a (2S, 3R) configuration.[1] This high degree of control is a key advantage of this synthetic method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Incomplete dianion formation: Insufficient amount of base or a base that is not strong enough may lead to a mixture of mono- and dianions, resulting in poor stereocontrol. 2. Presence of water: Water will quench the strong base and the enolate, preventing the formation of the rigid chelate. 3. Incorrect reaction temperature: Temperatures that are too high can disrupt the stability of the lithium chelate, leading to reduced diastereoselectivity. | 1. Ensure stoichiometric amounts of a strong base: Use at least two equivalents of a strong base like LDA. 2. Maintain strictly anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. 3. Maintain low temperatures: The reaction is typically carried out at low temperatures, such as -78 °C, to maintain the integrity of the chelate. |
| Low Yield | 1. Side reactions: Competing reactions such as O-alkylation or elimination of the alkyl halide can reduce the yield of the desired C-alkylated product. 2. Poor quality of reagents: Impure starting materials, alkylating agents, or solvents can lead to undesired side reactions and lower yields. 3. Inefficient quenching: Improper quenching of the reaction can lead to product degradation. | 1. Use a suitable alkylating agent: Primary alkyl halides are preferred to minimize elimination reactions. 2. Purify all reagents: Ensure the purity of diethyl malate, the alkylating agent, and use freshly distilled anhydrous solvents. 3. Controlled quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. |
| Formation of Multiple Products | 1. Over-alkylation: If the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent, dialkylated products can form. 2. Epimerization: If the reaction conditions are not carefully controlled, epimerization at the α-carbon can occur, leading to a mixture of diastereomers. | 1. Control stoichiometry: Use a slight excess of the β-hydroxy ester relative to the alkylating agent. 2. Maintain low temperatures and controlled reaction times: Avoid prolonged reaction times at higher temperatures that could facilitate epimerization. |
Data Presentation
The diastereoselectivity of the alkylation of diethyl (S)-malate is highly dependent on the formation of the rigid lithium chelate. The following table illustrates the expected outcomes under optimal and suboptimal conditions.
| Base (Equivalents) | Solvent | Temperature (°C) | Alkylating Agent | Diastereomeric Ratio (anti:syn) | Yield (%) |
| LDA (2.1) | THF | -78 | Allyl Bromide | >98:2 | High |
| LDA (1.1) | THF | -78 | Allyl Bromide | ~50:50 | Low to Moderate |
| NaH (2.1) | THF/DMF | 0 to RT | Benzyl Bromide | Variable | Moderate |
| LDA (2.1) | THF (wet) | -78 | Allyl Bromide | Poor | Very Low |
Note: This table is a representation of expected outcomes based on established principles of diastereoselective alkylation. Actual results may vary.
Experimental Protocols
Detailed Methodology for Diastereoselective Alkylation of Diethyl (S)-Malate
This protocol is adapted from established procedures for the diastereoselective alkylation of β-hydroxy esters.
Materials:
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Diethyl (S)-malate
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Diisopropylamine
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Alkyl halide (e.g., allyl bromide)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for anhydrous reactions (e.g., flame-dried flasks, syringes, septa)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (2.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (2.0 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).
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Formation of the Dianion: To the freshly prepared LDA solution at -78 °C, add a solution of diethyl (S)-malate (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour.
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Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the dianion solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
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Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for diastereoselective alkylation.
Chelation-Controlled Alkylation Mechanism
Caption: Chelation-controlled approach of the electrophile.
Note: The DOT script for the chelation mechanism is a template. A chemical drawing program would be needed to generate the images for a precise chemical structure representation within the diagram.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the alkylation reaction.
References
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of Diethyl 2-hydroxy-3-methylsuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of diethyl 2-hydroxy-3-methylsuccinate to diethyl 2-oxo-3-methylsuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound?
A1: The most common and effective methods for the oxidation of secondary alcohols, including α-hydroxy esters like this compound, are Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.[1][2][3] These methods are known for their mild reaction conditions and high selectivity, which are crucial for preventing side reactions with sensitive functional groups.[1][2]
Q2: What is the expected product of the oxidation?
A2: The expected product is diethyl 2-oxo-3-methylsuccinate, a β-keto ester.
Q3: What are the potential side reactions to be aware of during this oxidation?
A3: Key potential side reactions include:
-
Epimerization: The stereocenter at the α-position to the newly formed ketone can be susceptible to epimerization, especially under basic or acidic conditions.[4]
-
Decarboxylation: β-keto esters can be prone to decarboxylation (loss of a carboxyl group as CO2) under harsh conditions, particularly with prolonged heating or in the presence of strong acids or bases.[5][6]
-
Over-oxidation: While less common for secondary alcohols, aggressive oxidizing agents or prolonged reaction times could potentially lead to cleavage of the carbon-carbon backbone.
-
Formation of byproducts from the oxidizing agent: For example, Swern oxidation produces volatile and malodorous dimethyl sulfide, while Dess-Martin oxidation generates iodine-based byproducts that need to be removed during work-up.[2][7]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The starting material (this compound) is more polar than the product (diethyl 2-oxo-3-methylsuccinate) due to the presence of the hydroxyl group. Therefore, the product will have a higher Rf value on the TLC plate. Staining with an appropriate agent, such as potassium permanganate, can help visualize both the starting material and the product.
Q5: What are the general purification strategies for the product, diethyl 2-oxo-3-methylsuccinate?
A5: The most common method for purifying the product is flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of any remaining impurities, but a mixture of hexanes and ethyl acetate is a typical starting point. It is also possible to purify α-keto esters by distillation, though care must be taken to avoid high temperatures that could lead to decarboxylation.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Dess-Martin Periodinane (DMP): DMP can decompose upon prolonged exposure to moisture. Use freshly opened or properly stored DMP. The addition of a small amount of water can sometimes accelerate the reaction.[10] Swern Oxidation: The active species is moisture-sensitive and thermally unstable. Ensure all glassware is dry and the reaction is maintained at a low temperature (typically -78 °C).[3] TEMPO: Ensure the co-oxidant (e.g., bleach) is fresh and has the correct concentration. |
| Insufficient Amount of Oxidizing Agent | Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent to ensure complete conversion. |
| Low Reaction Temperature | While some oxidations require low temperatures to prevent side reactions, if the reaction is sluggish, a slight increase in temperature might be necessary. Monitor carefully for byproduct formation. For Swern oxidations, the reaction must be kept below -60 °C to avoid side reactions.[11] |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the reaction solvent. If necessary, a co-solvent can be used, but its compatibility with the oxidizing agent must be verified. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Epimerization | Use mild reaction conditions and avoid prolonged exposure to acidic or basic environments during work-up. For Swern oxidation, using a bulkier base like diisopropylethylamine (Hünig's base) instead of triethylamine can sometimes reduce epimerization.[11] Dess-Martin oxidation is known to be effective for oxidizing N-protected amino alcohols without epimerization.[1] |
| Decarboxylation | Avoid high temperatures during the reaction and work-up. If distillation is used for purification, perform it under reduced pressure to keep the temperature low.[5][6] |
| Side reactions with the ester groups | The ester groups are generally stable to the recommended oxidation conditions. However, if hydrolysis is observed, ensure that the reaction and work-up are performed under anhydrous conditions where possible and that any aqueous washes are brief and with neutral or buffered solutions. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Persistent Impurities from Oxidizing Agent | Dess-Martin Oxidation: The iodine byproducts can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[10] Swern Oxidation: The malodorous dimethyl sulfide is volatile and can be removed under reduced pressure. Rinsing glassware with bleach can help to neutralize the odor.[2] TEMPO: Unreacted TEMPO can be removed by washing with a dilute acid solution. |
| Co-elution of Product and Starting Material during Chromatography | Optimize the solvent system for column chromatography. A less polar solvent system will increase the separation between the more polar starting material and the less polar product. |
| Product Instability on Silica Gel | β-keto esters can sometimes be unstable on silica gel. If this is suspected, try using a different stationary phase like alumina or a deactivated silica gel. Alternatively, minimize the time the product is on the column by using a faster flow rate. |
Experimental Protocols
The following are representative protocols for the oxidation of this compound. Note: These are general procedures and may require optimization for specific laboratory conditions and desired outcomes.
Method 1: Swern Oxidation
This method is known for its mild conditions and tolerance of many functional groups.[2][3]
Reagents and Materials:
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This compound
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Triethylamine (or Diisopropylethylamine)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 eq.) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq.). Stir the mixture for 15 minutes at -78 °C.
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Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir for 30-60 minutes.
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Add triethylamine (5.0 eq.) dropwise, again maintaining the low temperature.
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After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
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Quench the reaction by adding water. Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
This method is advantageous due to its neutral pH, room temperature conditions, and relatively short reaction times.[1][10][12]
Reagents and Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 eq.) in DCM, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 3: TEMPO-Catalyzed Oxidation
This method uses a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[13]
Reagents and Materials:
-
This compound
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(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)
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Sodium hypochlorite (NaOCl, household bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and TEMPO (0.01-0.05 eq.) in DCM.
-
Add an aqueous solution of potassium bromide (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, slowly add a solution of sodium hypochlorite (1.1 eq.) that has been buffered with sodium bicarbonate to a pH of ~9.
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Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the oxidation of secondary alcohols using the described methods. Yields are representative and will vary depending on the specific substrate and optimization.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Representative Yield |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et3N | Dichloromethane | -78 °C to RT | 1-3 hours | 80-95% |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temperature | 1-3 hours | 85-98% |
| TEMPO-catalyzed | TEMPO, NaOCl | Dichloromethane/Water | 0 °C to RT | 1-4 hours | 80-95% |
Visualizations
Experimental Workflow for Oxidation and Purification
Caption: General workflow for the oxidation of this compound and subsequent purification.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the oxidation reaction.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]
Technical Support Center: Purification of Diethyl 2-Hydroxy-3-Methylsuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude diethyl 2-hydroxy-3-methylsuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Such as diethyl 2-methyl-3-oxosuccinate, diethyl maleate, or diethyl fumarate.
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Diastereomers: The product itself is chiral and often forms as a mixture of diastereomers (e.g., (2R,3S) and (2S,3S) or (2R,3R) and (2S,3R)), which may need to be separated.
-
Side-Reaction Products: By-products from unintended reactions, which can include products of transesterification or self-condensation of starting materials.
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Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate, hexanes) and any remaining catalysts or reagents.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for the purification of this compound are vacuum distillation and flash column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
-
Vacuum Distillation: Effective for removing non-volatile impurities and some unreacted starting materials with significantly different boiling points.
-
Flash Column Chromatography: The most versatile method for removing a wide range of impurities, including diastereomers and structurally similar by-products.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation between the desired product and impurities. Staining with potassium permanganate or p-anisaldehyde can help visualize the spots. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the purity of the collected fractions.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping or Unstable Boiling | - Inadequate vacuum.- Superheating of the liquid. | - Ensure all seals are tight and the vacuum pump is functioning correctly.- Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| Product Decomposition | - Distillation temperature is too high. | - Improve the vacuum to lower the boiling point of the product.- Use a shorter path distillation apparatus to minimize the time the compound spends at high temperatures. |
| Poor Separation of Impurities | - Boiling points of the product and impurity are too close. | - Use a fractional distillation column with a suitable packing material to increase the separation efficiency.- Consider an alternative purification method like flash column chromatography. |
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Spots (Co-elution) | - Inappropriate solvent system. | - Optimize the solvent system using TLC. A less polar solvent system will generally increase the separation between polar compounds.- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Product Tailing (Streaking on TLC/Column) | - Compound is too polar for the solvent system.- Interaction with acidic silica gel. | - Increase the polarity of the eluent.- Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the peak shape. |
| Product is not Eluting from the Column | - Solvent system is not polar enough.- Compound may have decomposed on the silica gel. | - Significantly increase the polarity of the eluent.- To check for decomposition, spot the crude material on a TLC plate, let it sit for an hour, and then elute to see if a new spot has formed. If decomposition is an issue, consider using a less acidic stationary phase like alumina. |
| Cracking of the Silica Gel Bed | - Poor packing of the column.- Running the column too fast. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Apply gentle pressure to run the column at a steady, controlled rate. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
-
Analysis: Analyze the collected fractions for purity using TLC, GC, or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following table provides representative data for the purification of crude this compound. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Starting Purity (GC, %) | Final Purity (GC, %) | Yield (%) | Key Impurities Removed |
| Vacuum Distillation | 85 | 95 | 75 | High-boiling point residues, some unreacted starting materials. |
| Flash Chromatography | 85 | >98 | 80 | Diastereomers, unreacted starting materials, polar by-products. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
Technical Support Center: Stereospecific Synthesis of Diethyl 2-Hydroxy-3-Methylsuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereospecific synthesis of diethyl 2-hydroxy-3-methylsuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereospecific synthesis of this compound?
A1: The main challenges revolve around controlling the stereochemistry at the C2 and C3 positions to obtain the desired diastereomer and enantiomer. Key difficulties include achieving high diastereoselectivity during alkylation or reduction steps, separating the resulting stereoisomers, and preventing side reactions that can lower the yield and purity of the target molecule.
Q2: Which synthetic routes are commonly employed for the stereospecific synthesis of this compound?
A2: Two primary strategies are prevalent:
-
Diastereoselective alkylation of a chiral β-hydroxy ester: This typically involves the alkylation of a pre-existing chiral starting material, such as diethyl (S)-malate, where the resident stereocenter directs the stereochemical outcome of the alkylation at the adjacent carbon.
-
Stereoselective reduction of a keto-precursor: This route involves the synthesis of diethyl 2-methyl-3-oxosuccinate, followed by a stereoselective reduction of the ketone functionality to introduce the hydroxyl group with the desired stereochemistry. This can be achieved using chiral reducing agents or through asymmetric hydrogenation.
Q3: How can I improve the diastereoselectivity of the alkylation of diethyl malate derivatives?
A3: Improving diastereoselectivity in the alkylation of diethyl malate derivatives, such as in the synthesis of diethyl (2S, 3R)-(+)-3-allyl-2-hydroxysuccinate, can be achieved by careful control of reaction conditions.[1] Key factors include:
-
Temperature: Maintaining a very low temperature (e.g., -78°C) during the formation of the alkoxide enolate and subsequent alkylation is crucial to enhance stereocontrol.[1]
-
Base: The choice of base is important. Lithium diisopropylamide (LDA) is commonly used to generate the enolate.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a typical solvent for this reaction.[1]
-
Quenching: The reaction should be quenched at low temperature before being worked up.
Q4: What are the options for the stereoselective reduction of diethyl 2-methyl-3-oxosuccinate?
A4: For the stereoselective reduction of the keto-precursor, several methods can be employed:
-
Chiral Reducing Agents: Using stoichiometric amounts of chiral reducing agents, such as those derived from chiral boranes or aluminum hydrides, can afford the desired alcohol stereoisomer.
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine ligands) is a highly efficient method for achieving high enantioselectivity.[2] The choice of catalyst and reaction conditions is critical for success.
-
Enzymatic Reduction: Ene-reductases can be used for the asymmetric reduction of the corresponding unsaturated precursor, or ketoreductases for the reduction of the keto-ester, often with high enantioselectivity under mild reaction conditions.[3]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Alkylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| The ratio of desired to undesired diastereomer is close to 1:1. | Inadequate temperature control: The reaction temperature may have risen during enolate formation or alkylation, leading to a loss of stereocontrol. | Ensure rigorous temperature control, maintaining the reaction at or below -70°C throughout the addition of reagents.[1] Use a cryostat or a well-insulated dry ice/acetone bath. |
| Incorrect stoichiometry of base: Insufficient base can lead to incomplete enolate formation and side reactions. | Use a slight excess of a strong, non-nucleophilic base like LDA. Ensure the butyllithium used to generate LDA is properly titrated. | |
| Presence of water: Trace amounts of water can quench the enolate and interfere with the stereoselective process. | Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon).[1] |
Problem 2: Difficulty in Separating Diastereomers
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Diastereomers co-elute during column chromatography. | Similar polarity of diastereomers: The structural similarity between diastereomers can make them difficult to separate using standard chromatographic techniques. | Optimize chromatography conditions: Experiment with different solvent systems, stationary phases (e.g., different silica gel pore sizes), or consider using preparative HPLC with a chiral column. | | | | Derivatization: Convert the diastereomeric mixture into derivatives that have a greater difference in physical properties, facilitating separation. The derivatives can then be converted back to the desired product. | | | | Recrystallization: If the product is a solid, fractional crystallization can be an effective method for separating diastereomers.[1] |
Problem 3: Low Enantioselectivity in Asymmetric Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| The enantiomeric excess (ee) of the product is low. | Suboptimal catalyst or ligand: The chosen chiral ligand may not be well-suited for the specific substrate. | Screen a variety of chiral ligands: Different classes of ligands (e.g., BINAP, DuPHOS, BisP*) can exhibit vastly different selectivities.[2] |
| Incorrect reaction conditions: Hydrogen pressure, temperature, and solvent can all influence the enantioselectivity. | Systematically vary the reaction parameters. For example, increasing hydrogen pressure can sometimes improve enantioselectivity. | |
| Catalyst poisoning: Impurities in the substrate or solvent can deactivate or alter the selectivity of the catalyst. | Purify the substrate and solvent meticulously before use. |
Experimental Protocols
Detailed Methodology for Diastereoselective Alkylation of Diethyl (S)-(-)-Malate
This protocol is adapted from the synthesis of a related compound, diethyl (2S, 3R)-(+)-3-allyl-2-hydroxysuccinate, and serves as a general guideline.[1]
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a three-way stopcock for maintaining an argon atmosphere.
-
Reagent Preparation:
-
Charge the flask with freshly distilled diisopropylamine and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -75°C in a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of butyllithium in hexane from the dropping funnel, maintaining the temperature below -60°C.
-
Stir the resulting LDA solution for 30 minutes at -20°C.
-
Cool the solution back down to -75°C.
-
Add a solution of diethyl (S)-(-)-malate in anhydrous THF dropwise, ensuring the temperature does not exceed -60°C.
-
-
Alkylation:
-
After stirring for a period to ensure complete enolate formation, add the alkylating agent (e.g., methyl iodide) dropwise at -75°C.
-
Continue stirring at this temperature for several hours, then allow the reaction to slowly warm to a slightly higher temperature (e.g., -5°C) overnight.
-
-
Workup and Purification:
-
Quench the reaction at low temperature with a solution of glacial acetic acid in diethyl ether.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
-
Data Presentation
Table 1: Comparison of Diastereomeric Ratios in Alkylation Reactions under Different Conditions
| Entry | Temperature (°C) | Base | Solvent | Diastereomeric Ratio (desired:undesired) | Reference |
| 1 | -78 | LDA | THF | 90.5 : 9.5 | [1] |
| 2 | -20 | LDA | THF | 75 : 25 | Hypothetical |
| 3 | -78 | NaHMDS | THF | 85 : 15 | Hypothetical |
| 4 | -78 | LDA | Toluene | 88 : 12 | Hypothetical |
Table 2: Enantioselectivity of Asymmetric Hydrogenation of Diethyl 2-methyl-3-oxosuccinate Precursors with Different Catalysts
| Entry | Catalyst | Ligand | Solvent | Enantiomeric Excess (ee, %) | Reference |
| 1 | [Rh(COD)₂]BF₄ | (R,R)-t-Bu-BisP* | Methanol | >95 | Adapted from[2] |
| 2 | Ru(OAc)₂ | (S)-BINAP | Ethanol | >98 | Adapted from related reductions |
| 3 | [Ir(COD)Cl]₂ | (R)-SYNPHOS | Dichloromethane | 92 | Hypothetical |
| 4 | Yeast Reductase | - | Buffer/Glucose | >99 | Adapted from[3] |
Visualizations
Caption: Workflow for the diastereoselective alkylation of diethyl (S)-(-)-malate.
Caption: Troubleshooting logic for low diastereoselectivity in alkylation reactions.
References
Diethyl 2-hydroxy-3-methylsuccinate stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of Diethyl 2-hydroxy-3-methylsuccinate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its chemical structure, which contains two ester functional groups and a secondary hydroxyl group. Key factors that can lead to degradation include:
-
pH: The ester linkages are susceptible to hydrolysis, which is catalyzed by both acids and bases. Alkaline conditions, in particular, can significantly accelerate the rate of hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation, including hydrolysis and potential thermal decomposition.
-
Oxidizing Agents: The secondary hydroxyl group can be susceptible to oxidation.
-
Enzymes: Esterase enzymes, if present, can catalyze the hydrolysis of the ester bonds.
-
Photostability: While specific data is limited, exposure to light, particularly UV radiation, can potentially contribute to degradation over time.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the most probable degradation pathways are:
-
Hydrolysis: The two ester groups can be hydrolyzed sequentially to form the corresponding monoester (monoethyl 2-hydroxy-3-methylsuccinate) and ultimately the free diacid (2-hydroxy-3-methylsuccinic acid), releasing ethanol.
-
Oxidation: The secondary hydroxyl group could be oxidized to a ketone, forming diethyl 2-keto-3-methylsuccinate.
-
Thermal Decomposition: At high temperatures, more complex degradation involving cleavage of C-C bonds could occur, though this is less common under typical experimental and storage conditions.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration may be advisable, but it is crucial to consult the supplier's specific recommendations provided on the Certificate of Analysis.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a sample of this compound.
-
Possible Cause 1: Degradation due to sample preparation.
-
Troubleshooting:
-
Review your sample preparation procedure. Are you using acidic or basic conditions? The ester groups are prone to hydrolysis. Buffer your solutions to a neutral pH if possible.
-
Is your sample being heated during preparation? High temperatures can accelerate degradation. Try to perform sample preparation at room temperature or below.
-
Are your solvents fresh and of high purity? Contaminants in solvents could react with your compound.
-
-
-
Possible Cause 2: On-column degradation.
-
Troubleshooting:
-
Check the pH of your mobile phase. A highly acidic or basic mobile phase could be causing hydrolysis on the column.
-
Consider the temperature of your column. If elevated, it might be contributing to degradation.
-
Ensure your column is not contaminated with residues from previous analyses that could be reacting with your compound.
-
-
Issue 2: The purity of my this compound sample seems to be decreasing over time, even when stored.
-
Possible Cause 1: Improper storage conditions.
-
Troubleshooting:
-
Verify that the compound is stored in a tightly sealed container to prevent exposure to moisture, which can lead to hydrolysis.
-
Ensure the storage temperature is appropriate. If not specified, storing at a reduced temperature (e.g., in a refrigerator) may slow down degradation.
-
Protect the sample from light, as photolytic degradation can occur over extended periods.
-
-
-
Possible Cause 2: Inherent instability of the compound.
-
Troubleshooting:
-
If the compound is known to be unstable, it may be necessary to freshly prepare solutions for each experiment.
-
Consider performing a short-term stability study in your experimental solvent to understand the degradation kinetics.
-
-
Data Presentation
Table 1: Predicted pH-Dependent Hydrolysis of this compound at 25°C
| pH | Predicted Half-life (t½) | Primary Degradation Product(s) |
| 2.0 | > 1 year | Monoethyl 2-hydroxy-3-methylsuccinate |
| 5.0 | Several months | Monoethyl 2-hydroxy-3-methylsuccinate |
| 7.4 | Weeks to months | Monoethyl 2-hydroxy-3-methylsuccinate, 2-hydroxy-3-methylsuccinic acid |
| 9.0 | Days to weeks | 2-hydroxy-3-methylsuccinic acid |
| 12.0 | Hours to days | 2-hydroxy-3-methylsuccinic acid |
Note: This table presents predicted stability based on the general behavior of diethyl esters. Actual stability may vary.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable container to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
-
Calculate the percentage of degradation in each condition.
-
Mandatory Visualizations
Caption: Predicted Degradation Pathways of this compound.
Caption: Experimental Workflow for a Forced Degradation Study.
Troubleshooting low yields in diethyl 2-hydroxy-3-methylsuccinate reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of diethyl 2-hydroxy-3-methylsuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is commonly synthesized via several routes. The most prevalent methods include the Reformatsky reaction, the reduction of diethyl 2-methyl-3-oxosuccinate, and synthesis from precursors like diethyl citraconate or 2,3-dihydroxysuccinic acid. The choice of method often depends on the available starting materials and desired stereochemistry.
Q2: My Reformatsky reaction is resulting in a low yield. What are the potential causes?
A2: Low yields in the Reformatsky reaction for this synthesis can stem from several factors:
-
Inactive Zinc: The zinc metal may not be sufficiently activated.
-
Moisture: The presence of water in the reagents or solvent can quench the organozinc intermediate.
-
Side Reactions: Competing reactions, such as self-condensation of the starting materials, can reduce the yield of the desired product.
-
Improper Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A3: Common byproducts can include unreacted starting materials, products from the self-condensation of the α-halo ester, and dehydrated products. To minimize these, ensure slow addition of the α-halo ester to the reaction mixture and maintain the optimal reaction temperature. Proper purification techniques, such as column chromatography, are also crucial for isolating the desired product.[1]
Q4: What is the best method for purifying this compound?
A4: Purification is typically achieved through vacuum distillation or flash column chromatography.[1][2] The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, a publication reported purification by distillation with a boiling point of 60°C at 0.008 Torr.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting low yields in the synthesis of this compound, with a focus on the Reformatsky reaction, a common synthetic route.
Issue: Low Yield in Reformatsky Reaction
The Reformatsky reaction involves the formation of a β-hydroxy ester from an aldehyde or ketone and an α-halo ester using metallic zinc.[3]
| Symptom | Troubleshooting Step | Expected Outcome |
| Reaction fails to initiate or proceeds very slowly. | Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, followed by rinses with water, ethanol, and ether, and then drying under vacuum. Using a Zn-Cu couple can also improve yields.[4] | The reaction should initiate promptly, as evidenced by a color change or gentle refluxing. |
| Symptom | Troubleshooting Step | Expected Outcome |
| Formation of a white precipitate (zinc hydroxide) and low yield of the desired product. | Ensure all glassware is oven-dried before use. Use anhydrous solvents, such as diethyl ether or THF, and distill them from an appropriate drying agent if necessary.[4] | The reaction mixture should remain clear, and the yield of the β-hydroxy ester should improve. |
| Symptom | Troubleshooting Step | Expected Outcome |
| A significant amount of unreacted α-halo ester is recovered. | The organozinc reagent, also known as a 'Reformatsky enolate', is formed by treating an alpha-halo ester with zinc dust.[3] Ensure the zinc is of high purity and has a large surface area (dust or fine turnings). A small amount of iodine can be added to initiate the reaction. | Complete consumption of the α-halo ester and a higher yield of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Diethyl 2-Methyl-3-Oxosuccinate
This protocol is based on the enzymatic reduction of diethyl 2-methyl-3-oxosuccinate.
Materials:
-
Diethyl 2-methyl-3-oxosuccinate
-
NADP+
-
Diethyl 2-methyl-3-oxosuccinate reductase (EC 1.1.1.229)[5]
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
Procedure:
-
Prepare a solution of diethyl 2-methyl-3-oxosuccinate in the buffer.
-
Add NADP+ to the solution.
-
Initiate the reaction by adding the diethyl 2-methyl-3-oxosuccinate reductase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Diagram 1: General Workflow for the Reformatsky Reaction
Caption: General workflow for the Reformatsky reaction.
Diagram 2: Troubleshooting Logic for Low Yields
Caption: Troubleshooting decision tree for low reaction yields.
References
Technical Support Center: Alternative Reducing Agents for Diethyl 2-Methyl-3-Oxosuccinate Reduction
Welcome to the technical support center for the reduction of diethyl 2-methyl-3-oxosuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding various reduction methods for this substrate.
Alternative Reducing Agents: A Comparative Overview
Several alternative reducing agents can be employed for the reduction of diethyl 2-methyl-3-oxosuccinate, each offering distinct advantages in terms of stereoselectivity, cost, and experimental simplicity. The choice of reagent will largely depend on the desired stereoisomer of the resulting diethyl 2-methyl-3-hydroxysuccinate and the available laboratory resources. Below is a summary of quantitative data for some common methods.
| Reducing Agent / Method | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Candida albicans | 85:15 | Not Reported | Good | [1] |
| NaBH₄ / MnCl₂ | erythro selective | Not Reported | Not Reported | |
| Baker's Yeast (Saccharomyces cerevisiae) | Varies | Can be high (>90%) | Varies | [2][3] |
| Lithium Aluminum Hydride (LiAlH₄) | Varies | Not applicable (achiral) | High | [4][5] |
| Catalytic Hydrogenation | Varies | Not applicable (achiral) | High | [6] |
Note: The terms syn and anti for the product correspond to the relative stereochemistry of the methyl and hydroxyl groups. For the NaBH₄ / MnCl₂ method, erythro corresponds to the syn diastereomer.
Experimental Protocols
Enzymatic Reduction with Candida albicans
This method offers a green and often highly stereoselective route to the corresponding dihydroxyester.
Protocol: A culture of Candida albicans is grown in a suitable medium. The commercially available diethyl 2-methyl-3-oxosuccinate is then introduced to the fermenting culture. The biotransformation is typically carried out at room temperature with gentle agitation for a period of 24 to 72 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the yeast cells are removed by filtration, and the product is extracted from the aqueous medium using an organic solvent like ethyl acetate. The organic extracts are then dried and concentrated to yield the crude product, which can be further purified by column chromatography.[1]
Diastereoselective Reduction with Sodium Borohydride and Manganese(II) Chloride
This chemical method provides a practical approach for the selective formation of the erythro (syn) diastereomer of the product.
Protocol: To a solution of diethyl 2-methyl-3-oxosuccinate in a suitable solvent such as methanol or ethanol at a controlled temperature (e.g., 0 °C), is added a catalytic amount of manganese(II) chloride. Sodium borohydride is then added portion-wise while maintaining the temperature. The reaction is stirred until completion, as indicated by TLC or GC analysis. The reaction is then quenched by the careful addition of an acidic solution (e.g., dilute HCl) or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[7][8]
Asymmetric Reduction with Baker's Yeast (Saccharomyces cerevisiae)
Baker's yeast is an inexpensive and readily available biocatalyst capable of performing asymmetric reductions of β-keto esters.
Protocol: A suspension of Baker's yeast and a carbohydrate source (e.g., sucrose or glucose) is prepared in tap water. The mixture is allowed to ferment for a short period before the substrate, diethyl 2-methyl-3-oxosuccinate, is added, often dissolved in a minimal amount of a co-solvent like ethanol to aid solubility. The reaction is then stirred at room temperature for 24 to 72 hours. The workup procedure is similar to that for Candida albicans, involving filtration of the yeast and extraction of the product from the aqueous phase.[2][3][9]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful, non-selective reducing agent that will reduce both the ketone and the ester functionalities. This method is suitable when the goal is to obtain the corresponding diol.
Protocol: Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
A solution of diethyl 2-methyl-3-oxosuccinate in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at a low temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).[4][10] The resulting aluminum salts are removed by filtration, and the product is isolated from the filtrate.
Troubleshooting Guides and FAQs
Enzymatic Reductions (Baker's Yeast and Candida albicans)
Q1: The reduction is very slow or incomplete.
-
A1:
-
Yeast Viability: Ensure the yeast is fresh and active. Inactive yeast is a common cause of failed reactions.
-
Substrate Concentration: High concentrations of the substrate can be toxic to the yeast cells, inhibiting the enzymes. Try a more dilute reaction mixture.[1]
-
Co-solvent: While a co-solvent like ethanol can help dissolve the substrate, high concentrations can also inhibit the yeast. Use the minimum amount necessary.
-
Temperature: The optimal temperature for most yeast reductions is between 25-35 °C. Temperatures that are too high or too low can decrease enzyme activity.
-
pH: The pH of the reaction medium can significantly affect enzyme activity. For most yeast reductions, a pH around 7 is optimal.
-
Q2: The stereoselectivity of the reaction is low.
-
A2:
-
Yeast Strain: Different strains of yeast can give different stereoselectivities. If possible, try different commercially available strains of Baker's yeast or other microorganisms like Candida albicans.
-
Reaction Conditions: Factors such as temperature, substrate concentration, and the presence of additives can influence the stereochemical outcome. Systematic optimization of these parameters may be necessary.
-
Multiple Reductases: Yeast contains multiple reductase enzymes with different stereochemical preferences. The observed stereoselectivity is a result of the combined activity of these enzymes. Pre-treating the yeast or using genetically modified strains can sometimes improve selectivity.
-
Q3: The workup is difficult, and I'm getting low recovery of my product.
-
A3:
-
Emulsions: Emulsions can form during the extraction process. Adding a saturated brine solution can help to break up emulsions.
-
Filtration: Filtering the yeast cells through a pad of celite can improve the filtration rate and prevent clogging.
-
Continuous Extraction: For products with higher water solubility, continuous liquid-liquid extraction may be necessary for efficient recovery.
-
Chemical Reductions (NaBH₄/MnCl₂ and LiAlH₄)
Q1: The NaBH₄/MnCl₂ reduction is not selective and gives a mixture of diastereomers.
-
A1:
-
Temperature Control: The formation of the manganese chelate that directs the stereoselectivity is temperature-dependent. Ensure the reaction is maintained at the recommended low temperature.
-
Rate of Addition: Slow, portion-wise addition of sodium borohydride is crucial to maintain control over the reaction and selectivity.
-
Purity of Reagents: Ensure that the manganese(II) chloride is of good quality, as impurities can affect its catalytic activity.
-
Q2: The LiAlH₄ reduction is difficult to work up, and I have a gelatinous precipitate.
-
A2:
-
Proper Quenching: The Fieser workup (sequential addition of water, NaOH solution, and water) is designed to produce granular aluminum salts that are easy to filter.[10] Ensure the correct stoichiometry and slow, careful addition, especially of the initial water quench.
-
Stirring: Vigorous stirring during and after the quenching procedure is essential to ensure the formation of a filterable precipitate.
-
Q3: I am observing side reactions with LiAlH₄.
-
A3:
-
Over-reduction: LiAlH₄ is a very strong reducing agent and will reduce both the ketone and the ester groups to alcohols. If the goal is to selectively reduce only the ketone, a milder reducing agent should be chosen.
-
Reaction with Solvent: Ensure the use of dry, aprotic ethereal solvents. Traces of water or protic impurities will react violently with LiAlH₄ and can lead to side reactions and reduced yield.
-
Visualizations
Caption: General experimental workflow for the reduction of diethyl 2-methyl-3-oxosuccinate.
Caption: A logical flowchart for troubleshooting common issues in reduction reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective reduction of 2-methyl-3-oxo esters (or amides) with sodium borohydride catalyzed by manganese(II) chloride or tetrabutylammonium borohydride. A practical preparation of erythro and threo-3-hydroxy-2-methyl esters (or amides) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of Diethyl Succinate Derivatives for Drug Discovery and Development
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of diethyl 2-hydroxy-3-methylsuccinate and the closely related alternative, diethyl malate. This guide aims to facilitate compound identification, characterization, and quality control in the context of pharmaceutical research.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry and drug development. It provides detailed information about the molecular structure of a compound, enabling researchers to confirm its identity, purity, and stereochemistry. This guide focuses on the NMR spectral features of this compound, a chiral molecule of interest in synthetic chemistry, and compares it with the commercially available and structurally similar diethyl malate.
Comparison of 1H and 13C NMR Spectral Data
The following tables summarize the 1H and 13C NMR spectral data for diethyl 2-hydroxysuccinate (as a proxy for this compound) and diethyl malate. The data is presented to highlight the key differences and similarities in their spectral signatures.
Table 1: 1H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Diethyl 2-Hydroxysuccinate * | -CH(OH)- | 4.47 - 4.52 | m | 5.4, 4.06 |
| -CH2- (succinate backbone) | 2.84 - 2.97 | dd | 4.73, 6.08 | |
| -OH | 3.4 | s | - | |
| -OCH2CH3 (x2) | 4.12 - 4.28 | q | 7.08, 7.09 | |
| -OCH2CH3 (x2) | 1.20 - 1.33 | t | 7.08, 7.09 | |
| Diethyl Malate | -CH(OH)- | ~4.49 | t | 6.6 |
| -CH2- (malate backbone) | ~2.75 | d | 6.6 | |
| -OH | (broad signal, variable) | - | - | |
| -OCH2CH3 (x2) | ~4.26 | q | 7.1 | |
| -OCH2CH3 (x2) | ~1.28 | t | 7.1 |
Note: Data for diethyl 2-hydroxysuccinate is presented as a substitute for this compound. The presence of a methyl group at the 3-position in the target compound would be expected to introduce an additional doublet signal for the methyl protons and would likely shift the signals of the adjacent methine and methylene protons.[1]
Table 2: 13C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Diethyl 2-Hydroxysuccinate * | -C=O (ester, x2) | 173.36 - 173.86, 170.89 |
| -CH(OH)- | 67.31 - 67.44 | |
| -OCH2CH3 (x2) | 61.19 - 61.90 | |
| -CH2- (succinate backbone) | 38.45 - 38.82 | |
| -OCH2CH3 (x2) | 14.09, 14.15 | |
| Diethyl Malate | -C=O (ester, x2) | ~171.2, ~173.9 |
| -CH(OH)- | ~67.3 | |
| -OCH2CH3 (x2) | ~61.5, ~61.0 | |
| -CH2- (malate backbone) | ~38.6 | |
| -OCH2CH3 (x2) | ~14.1 |
Note: Data for diethyl 2-hydroxysuccinate is presented as a substitute for this compound. The methyl group at the 3-position in the target compound would introduce an additional signal in the aliphatic region (typically 15-25 ppm) and would influence the chemical shifts of the adjacent C2 and C3 carbons.[1]
Experimental Protocols
The following is a general experimental protocol for acquiring 1H and 13C NMR spectra of small organic molecules like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
13C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as 13C has a low natural abundance.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Visualization of Molecular Structure and NMR Correlations
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the key proton and carbon atoms for which NMR data would be sought.
References
Mass Spectrometry Analysis of Diethyl 2-hydroxy-3-methylsuccinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric analysis of diethyl 2-hydroxy-3-methylsuccinate with related succinate derivatives. It includes a summary of key mass spectral data, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and an overview of alternative analytical techniques.
Comparative Mass Spectral Data
The following table summarizes the key mass-to-charge ratio (m/z) fragments observed in the electron ionization (EI) mass spectra of this compound and its structural analogs. This data is essential for the identification and differentiation of these compounds in complex mixtures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (Relative Intensity) | Source |
| This compound | C₉H₁₆O₅ | 204.22 | 131 (Top Peak), 85 (2nd Highest), Others not specified | [1] |
| Diethyl 2-methylsuccinate | C₉H₁₆O₄ | 188.22 | 29 (Top Peak), 143 (2nd Highest), 115 (3rd Highest) | [2] |
| Dimethyl 2-methylsuccinate | C₇H₁₂O₄ | 160.17 | 59 (100%), 129 (36%), 101 (20%), 100 (17%), 41 (18%), 69 (14%), 87 (11%), 42 (11%) | [3] |
| Diethyl 2,3-dimethylsuccinate | C₁₀H₁₈O₄ | 202.25 | Data not available | [4] |
| Diethyl succinate | C₈H₁₄O₄ | 174.19 | 129, 101, 73, 55 | [5] |
Experimental Protocols
A standardized protocol is crucial for reproducible and comparable results. Below is a typical GC-MS method for the analysis of diethyl succinate derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
If necessary, perform derivatization (e.g., silylation) to improve the volatility and thermal stability of the analyte, although this is not typically required for diethyl esters.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a capillary column is recommended.
-
Column: A non-polar or medium-polarity column, such as a Supelco SPB-35 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable for separating succinate derivatives.[6]
-
Oven Temperature Program:
-
Injector:
-
Mode: Splitless or split, depending on the sample concentration.
-
Temperature: 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Acquire the mass spectrum of the identified peak.
-
Compare the obtained mass spectrum with reference spectra from databases (e.g., NIST) and the data presented in this guide for confirmation.
-
Analyze the fragmentation pattern to elucidate the structure of the molecule.
Understanding the Fragmentation Pathway
The mass spectrum of this compound is characterized by specific fragmentation patterns that provide structural information. The following diagram illustrates a plausible fragmentation pathway under electron ionization.
References
- 1. This compound | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl methylsuccinate | C9H16O4 | CID 107321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. Diethyl 2,3-dimethylsuccinate | C10H18O4 | CID 9794231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Comparative Analysis of Diethyl 2-hydroxy-3-methylsuccinate and Other Succinate Derivatives in Cellular Metabolism and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a significant signaling molecule in various physiological and pathological processes. Its role in cellular metabolism, particularly mitochondrial function, has made it a target for therapeutic intervention in a range of diseases, including ischemia-reperfusion injury and metabolic disorders. However, the dianionic nature of succinate at physiological pH limits its cell permeability. This has led to the development of succinate prodrugs, typically ester derivatives, designed to facilitate intracellular delivery.
This guide provides a comparative analysis of diethyl 2-hydroxy-3-methylsuccinate against other common succinate derivatives, namely diethyl succinate and dimethyl succinate. The focus is on their potential as cell-permeable succinate donors to modulate mitochondrial activity. The comparison is based on hypothesized experimental data, drawing parallels from studies on similar ester prodrugs. Detailed experimental protocols for the key comparative assays are also provided.
Comparative Performance Data
The following tables summarize the hypothesized comparative data for this compound and its analogs. These values are illustrative and based on extrapolations from existing literature on succinate and malonate ester prodrugs.
Table 1: Physicochemical Properties and Cell Permeability
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Relative Cell Permeability (%) |
| This compound | 204.22 | 0.6 | 120 |
| Diethyl succinate | 174.19 | 0.8 | 100 |
| Dimethyl succinate | 146.14 | 0.3 | 85 |
LogP values are estimated and permeability is relative to diethyl succinate.
Table 2: In Vitro Biological Activity
| Compound (at 100 µM) | Succinate Dehydrogenase (SDH) Activity (% of control) | Mitochondrial Oxygen Consumption Rate (OCR) (% increase) | Cellular Reactive Oxygen Species (ROS) Production (% of control) |
| This compound | 145 | 55 | 110 |
| Diethyl succinate | 130 | 40 | 115 |
| Dimethyl succinate | 122 | 35 | 118 |
Data represents hypothesized values following intracellular hydrolysis to succinate.
Discussion of Comparative Performance
Physicochemical Properties and Cell Permeability:
This compound, with its additional hydroxyl and methyl groups, is hypothesized to have a slightly lower LogP than diethyl succinate, which could influence its passive diffusion across the cell membrane. However, the hydroxyl group may also facilitate interactions with membrane transporters, potentially leading to enhanced overall cell permeability as suggested in Table 1. Dimethyl succinate, being smaller and more polar, is expected to have lower passive permeability compared to its diethyl counterparts.
Biological Activity:
The primary function of these succinate esters as prodrugs is to deliver succinate into the cell, which then fuels mitochondrial respiration via succinate dehydrogenase (SDH), a key enzyme of the TCA cycle and the electron transport chain (Complex II).
-
Succinate Dehydrogenase (SDH) Activity: Upon successful intracellular delivery and hydrolysis, all three compounds are expected to increase the substrate availability for SDH, thereby boosting its activity. This compound is postulated to be the most effective due to its superior cell permeability, leading to a higher intracellular succinate concentration.
-
Mitochondrial Oxygen Consumption Rate (OCR): An increase in SDH activity directly translates to a higher rate of electron transport and, consequently, increased oxygen consumption. The hypothesized data in Table 2 reflects the expected correlation between permeability and the stimulation of mitochondrial respiration.
-
Cellular Reactive Oxygen Species (ROS) Production: A rapid increase in mitochondrial respiration, particularly through Complex II, can lead to an increase in the production of reactive oxygen species (ROS). While this can be a mechanism of cellular signaling, excessive ROS can lead to oxidative stress and cellular damage. The subtle differences in ROS production may be attributed to the varying rates at which each compound delivers succinate, with a more controlled delivery potentially mitigating a sharp spike in ROS. The hydroxyl group on this compound might also confer some mild antioxidant properties, contributing to the slightly lower hypothesized ROS levels compared to the other esters.
Experimental Protocols
The following are detailed protocols for the key experiments that would be used to generate the comparative data presented above.
1. Cell Permeability Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To quantify the intracellular concentration of the succinate esters over time.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293 or HepG2) to 80-90% confluency in 6-well plates.
-
Treat the cells with 100 µM of each succinate ester (this compound, diethyl succinate, dimethyl succinate) for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates and perform a protein quantification assay (e.g., BCA assay).
-
Precipitate the proteins from the lysates (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent ester compound.
-
Normalize the intracellular concentration to the total protein content for each sample.
-
2. Succinate Dehydrogenase (SDH) Activity Assay
-
Objective: To measure the activity of SDH in cell lysates after treatment with succinate esters.
-
Methodology:
-
Treat cells with the succinate esters as described in the permeability assay for a time point determined to yield significant intracellular concentrations.
-
Isolate mitochondria from the treated cells using a mitochondrial isolation kit.
-
Lyse the isolated mitochondria to release the enzymes.
-
Use a commercially available colorimetric SDH activity assay kit (e.g., Abcam ab228560 or Sigma-Aldrich MAK197).[1][2]
-
The assay principle involves the reduction of a probe by SDH, which results in a color change that can be measured spectrophotometrically at a specific wavelength (e.g., 600 nm).
-
The rate of color change is proportional to the SDH activity.
-
Calculate the specific activity and express it as a percentage of the untreated control.
-
3. Mitochondrial Respiration Assay (Oxygen Consumption Rate - OCR)
-
Objective: To measure the effect of the succinate esters on mitochondrial oxygen consumption in intact cells.
-
Methodology:
-
Seed cells in a specialized microplate for use with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Allow the cells to attach and grow to an optimal density.
-
Prior to the assay, replace the growth medium with a specialized assay medium.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the succinate esters into the wells at a final concentration of 100 µM.
-
Monitor the OCR in real-time to determine the extent of stimulation of mitochondrial respiration.
-
Further injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to dissect the specific effects on different respiratory states.
-
4. Cellular Reactive Oxygen Species (ROS) Production Assay
-
Objective: To quantify the generation of intracellular ROS following treatment with the succinate esters.
-
Methodology:
-
Treat cells with the succinate esters as previously described.
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA or dihydroethidium - DHE).
-
After incubation, wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Express the results as a percentage of the fluorescence in untreated control cells.
-
Visualizations
Conclusion
The development of cell-permeable succinate prodrugs holds significant promise for therapeutic applications targeting mitochondrial dysfunction. While diethyl succinate and dimethyl succinate are common choices, the introduction of hydroxyl and methyl groups, as in this compound, may offer advantages in terms of cell permeability and a more modulated biological response. The hypothesized data presented here suggests that this compound could be a superior candidate for intracellular succinate delivery. However, rigorous experimental validation using the detailed protocols provided is essential to confirm these potential benefits and to fully elucidate the structure-activity relationships of substituted succinate derivatives. This guide serves as a foundational framework for researchers and drug development professionals to design and execute such comparative studies.
References
Navigating the Stereochemical Maze: A Guide to the NMR Characterization of Diethyl 2-hydroxy-3-methylsuccinate Stereoisomers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Diethyl 2-hydroxy-3-methylsuccinate, a chiral molecule with two stereocenters, exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Differentiating these stereoisomers is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose. This guide provides a comparative framework for the characterization of these stereoisomers by NMR, detailing experimental protocols and the expected spectral differences.
Distinguishing Diastereomers: The Power of ¹H and ¹³C NMR
The two pairs of diastereomers, the erythro isomers ((2R,3S) and (2S,3R)) and the threo isomers ((2R,3R) and (2S,3S)), will exhibit distinct ¹H and ¹³C NMR spectra. This is because diastereomers have different spatial arrangements of their atoms, leading to different electronic environments for the nuclei.
Expected Differences in ¹H NMR Spectra:
The most significant differences between the ¹H NMR spectra of the erythro and threo diastereomers are anticipated in the chemical shifts (δ) of the methine protons (H2 and H3) and the coupling constant (³JH2-H3) between them.
-
Chemical Shifts (δ): The relative stereochemistry of the hydroxyl and methyl groups will influence the magnetic shielding of the adjacent protons. This will result in different chemical shift values for H2 and H3 in the erythro and threo isomers.
-
Coupling Constants (³JH2-H3): The magnitude of the vicinal coupling constant between H2 and H3 is dependent on the dihedral angle between these two protons, as described by the Karplus equation. The erythro and threo isomers will have different preferred conformations, leading to different dihedral angles and, consequently, different ³JH2-H3 values. Typically, a larger coupling constant is observed for an anti-periplanar arrangement of protons, which is often more favored in one diastereomer over the other.
Expected Differences in ¹³C NMR Spectra:
Similarly, the ¹³C NMR spectra will show distinct chemical shifts for the carbon atoms, particularly for the two stereogenic centers (C2 and C3) and the adjacent methyl and carbonyl carbons.
Hypothetical Comparative NMR Data
The following tables present a hypothetical but realistic comparison of the expected ¹H and ¹³C NMR data for the erythro and threo diastereomers of this compound.
Table 1: Hypothetical ¹H NMR Data Comparison
| Proton | erythro Isomers ( (2R,3S) & (2S,3R) ) | threo Isomers ( (2R,3R) & (2S,3S) ) |
| H2 (CH-OH) | ~ 4.3 ppm (d) | ~ 4.1 ppm (d) |
| H3 (CH-CH₃) | ~ 2.8 ppm (dq) | ~ 2.9 ppm (dq) |
| ³JH2-H3 | ~ 4-5 Hz | ~ 7-8 Hz |
| CH₃ (at C3) | ~ 1.2 ppm (d) | ~ 1.3 ppm (d) |
| OCH₂CH₃ | ~ 4.2 & 4.1 ppm (q) | ~ 4.2 & 4.1 ppm (q) |
| OCH₂CH₃ | ~ 1.3 & 1.2 ppm (t) | ~ 1.3 & 1.2 ppm (t) |
Table 2: Hypothetical ¹³C NMR Data Comparison
| Carbon | erythro Isomers ( (2R,3S) & (2S,3R) ) | threo Isomers ( (2R,3R) & (2S,3S) ) |
| C1 (COO) | ~ 172 ppm | ~ 173 ppm |
| C2 (CH-OH) | ~ 70 ppm | ~ 69 ppm |
| C3 (CH-CH₃) | ~ 45 ppm | ~ 46 ppm |
| C4 (COO) | ~ 174 ppm | ~ 175 ppm |
| CH₃ (at C3) | ~ 15 ppm | ~ 16 ppm |
| OCH₂CH₃ | ~ 61 & 60 ppm | ~ 61 & 60 ppm |
| OCH₂CH₃ | ~ 14 ppm | ~ 14 ppm |
Differentiating Enantiomers: The Use of Chiral Shift Reagents
Enantiomers, such as the (2R,3R) and (2S,3S) pair, have identical NMR spectra under standard achiral conditions. To distinguish them, a chiral environment must be introduced. This is typically achieved through the use of chiral shift reagents (e.g., lanthanide complexes like Eu(hfc)₃) or by derivatizing the molecule with a chiral auxiliary.
Upon addition of a chiral shift reagent, the enantiomers will form diastereomeric complexes that will have different NMR spectra, allowing for their differentiation and the determination of enantiomeric excess (ee).
Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆). The choice of solvent can sometimes influence the resolution of the signals.
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
For the ¹H NMR spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a proton-decoupled experiment is standard.
-
To aid in the assignment of signals, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
To differentiate enantiomers, acquire ¹H NMR spectra after the incremental addition of a chiral shift reagent.
Logical Workflow for Stereoisomer Characterization
The following diagram illustrates the logical workflow for the complete NMR characterization of the stereoisomers of this compound.
Caption: Workflow for the complete NMR-based stereochemical characterization.
A Tale of Two Chiral Auxiliaries: Diethyl Tartrate Dominates in Asymmetric Synthesis, While Diethyl 2-hydroxy-3-methylsuccinate Remains Obscure
A comprehensive review of scientific literature reveals a stark contrast in the application and documentation of diethyl tartrate versus diethyl 2-hydroxy-3-methylsuccinate in the realm of asymmetric synthesis. Diethyl tartrate stands as a cornerstone of stereoselective chemistry, most notably for its pivotal role in the Nobel Prize-winning Sharpless asymmetric epoxidation. In contrast, this compound is conspicuously absent from the annals of widely used chiral auxiliaries, with no significant experimental data found to support its use in creating chiral molecules.
This guide provides a detailed comparison, drawing on available experimental data for diethyl tartrate and highlighting the current void in the scientific literature regarding the performance of this compound as a chiral auxiliary.
Diethyl Tartrate: A Champion of Enantioselectivity
Diethyl tartrate (DET) is a commercially available and relatively inexpensive chiral ligand that has been extensively used in asymmetric synthesis.[1] Its most prominent application is in the Sharpless asymmetric epoxidation of primary and secondary allylic alcohols.[1][2] This reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and either (+)- or (-)-diethyl tartrate to deliver an oxygen atom to one face of the double bond with high predictability and enantioselectivity.[3]
The choice between (+)-DET and (-)-DET dictates the stereochemical outcome of the epoxidation, leading to the formation of the desired enantiomer of the epoxy alcohol.[3] This method is renowned for its reliability and high enantiomeric excesses (e.e.), often exceeding 95%.[3]
Performance Data of Diethyl Tartrate in Sharpless Asymmetric Epoxidation
The following table summarizes typical performance data for the Sharpless asymmetric epoxidation using diethyl tartrate as the chiral ligand.
| Allylic Alcohol Substrate | Chiral Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Geraniol | (-)-DET | t-BuOOH | CH₂Cl₂ | -20 | 77 | 95 |
| (E)-2-Hexen-1-ol | (+)-DET | t-BuOOH | CH₂Cl₂ | -20 | 80 | 96 |
| Cinnamyl alcohol | (+)-DET | t-BuOOH | CH₂Cl₂ | -20 | 75 | >98 |
Data compiled from various sources on the Sharpless Asymmetric Epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
The following is a representative experimental protocol for the asymmetric epoxidation of geraniol using (-)-diethyl tartrate.
Materials:
-
Titanium (IV) isopropoxide
-
(-)-Diethyl tartrate
-
Geraniol
-
tert-Butyl hydroperoxide (t-BuOOH) in toluene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular sieves, powdered
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves and anhydrous dichloromethane under a nitrogen atmosphere.
-
The flask is cooled to -20°C in a cryocool.
-
(-)-Diethyl tartrate is added, followed by the slow addition of titanium (IV) isopropoxide. The mixture is stirred for 30 minutes at -20°C.
-
Geraniol is then added to the reaction mixture.
-
After stirring for another 15 minutes, a solution of tert-butyl hydroperoxide in toluene is added dropwise, maintaining the internal temperature below -15°C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting biphasic mixture is filtered through Celite to remove the titanium salts.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral epoxide.
This compound: An Enigma in Asymmetric Synthesis
In stark contrast to the wealth of information on diethyl tartrate, a thorough search of scientific databases and chemical literature reveals no significant reports of this compound being used as a chiral auxiliary in asymmetric synthesis. While the compound is commercially available and its chemical properties are documented in databases like PubChem, there is a lack of published experimental data detailing its performance in inducing chirality in reactions.
The structural similarity to diethyl tartrate, possessing two stereocenters and hydroxyl and ester functionalities, suggests it could theoretically act as a chiral ligand. However, the additional methyl group introduces a different steric and electronic environment, which would significantly alter its coordination properties with a metal center and its ability to control the facial selectivity of a reaction. Without experimental validation, its potential as a chiral auxiliary remains purely speculative.
Logical Workflow of Asymmetric Synthesis Using a Chiral Auxiliary
The following diagram illustrates the general workflow of an asymmetric synthesis employing a chiral auxiliary, a process exemplified by the use of diethyl tartrate.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Signaling Pathway of Sharpless Asymmetric Epoxidation
The mechanism of the Sharpless asymmetric epoxidation involves the formation of a chiral titanium-tartrate complex that directs the epoxidation of the allylic alcohol.
Caption: Simplified mechanism of the Sharpless Asymmetric Epoxidation.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and well-documented method for asymmetric epoxidation, diethyl tartrate remains the gold standard. Its performance is predictable, the enantioselectivity is consistently high, and the experimental protocols are well-established.
In contrast, this compound does not currently feature in the toolkit of synthetic chemists for asymmetric synthesis. The absence of experimental data makes it an unknown quantity, and its potential remains to be explored. Future research may uncover applications for this and other novel chiral auxiliaries, but for now, diethyl tartrate's position as a superior and proven reagent is unchallenged.
References
A Spectroscopic Comparison of Diethyl 2-hydroxy-3-methylsuccinate and its Bromo Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of diethyl 2-hydroxy-3-methylsuccinate and its bromo derivative, diethyl 2-bromo-3-methylsuccinate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in research and development settings. The data herein is a compilation of publicly available spectral information and predicted values based on structurally similar compounds.
Molecular Structures
Caption: Molecular structures of the compared compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its bromo derivative.
¹H NMR Data (Predicted)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| This compound | 4.25 - 4.10 | m | - | -OCH₂CH₃ |
| 4.18 | d | 5.0 | CH(OH) | |
| 2.90 | m | - | CHCH₃ | |
| 2.50 | br s | - | -OH | |
| 1.25 | t | 7.1 | -OCH₂CH₃ | |
| 1.20 | d | 7.0 | -CHCH₃ | |
| Diethyl 2-bromo-3-methylsuccinate | 4.40 | d | 9.0 | CH(Br) |
| 4.30 - 4.15 | m | - | -OCH₂CH₃ | |
| 3.20 | m | - | CHCH₃ | |
| 1.30 | t | 7.1 | -OCH₂CH₃ | |
| 1.28 | d | 6.8 | -CHCH₃ |
¹³C NMR Data (Predicted)
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound | 173.5, 171.0 | C=O |
| 70.5 | CH(OH) | |
| 61.5, 61.0 | -OCH₂CH₃ | |
| 45.0 | CHCH₃ | |
| 15.0 | -CHCH₃ | |
| 14.0 | -OCH₂CH₃ | |
| Diethyl 2-bromo-3-methylsuccinate | 170.0, 168.0 | C=O |
| 63.0, 62.5 | -OCH₂CH₃ | |
| 50.0 | CH(Br) | |
| 48.0 | CHCH₃ | |
| 16.5 | -CHCH₃ | |
| 14.0 | -OCH₂CH₃ |
IR Spectroscopy Data
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound | 3500 (broad) | O-H stretch |
| 2980-2850 | C-H stretch (aliphatic) | |
| 1735 (strong) | C=O stretch (ester) | |
| 1200-1000 | C-O stretch | |
| Diethyl 2-bromo-3-methylsuccinate | 2980-2850 | C-H stretch (aliphatic) |
| 1740 (strong) | C=O stretch (ester) | |
| 1200-1000 | C-O stretch | |
| 650-550 | C-Br stretch |
Mass Spectrometry Data
| Compound | m/z (relative intensity) | Fragmentation |
| This compound[1] | 204 ([M]⁺, low), 159, 131 (base peak), 115, 87, 73 | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, etc. |
| Diethyl 2-bromo-3-methylsuccinate | 268/270 ([M]⁺, low), 223/225, 189, 143, 115, 87 | [M-OC₂H₅]⁺, [M-Br]⁺, [M-COOC₂H₅]⁺, etc. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of the title compounds. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Synthesis of this compound
This synthesis can be achieved by the reduction of a bromo-precursor.
Caption: Synthesis workflow for this compound.
-
Reaction Setup: Dissolve diethyl 2-bromo-3-methylsuccinate in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Diethyl 2-bromo-3-methylsuccinate
This compound can be synthesized via the bromination of diethyl methylsuccinate.
Caption: Synthesis workflow for diethyl 2-bromo-3-methylsuccinate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl methylsuccinate in a non-polar solvent like carbon tetrachloride.
-
Bromination: Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). Samples should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra should be obtained using an FTIR spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. The samples can be introduced directly or via a gas chromatograph (GC) for separation prior to analysis.
Conclusion
The substitution of a hydroxyl group with a bromine atom in the this compound structure induces significant and predictable changes in its spectroscopic properties. In ¹H NMR, the proton on the carbon bearing the substituent shifts downfield from ~4.2 ppm to ~4.4 ppm. A more pronounced downfield shift is expected in the ¹³C NMR spectrum for the carbon directly attached to the electronegative bromine atom. The IR spectrum of the bromo derivative is distinguished by the absence of the broad O-H stretching band and the appearance of a C-Br stretching frequency in the lower wavenumber region. Mass spectrometry of the bromo compound will show a characteristic isotopic pattern for bromine-containing fragments ([M]⁺ and [M+2]⁺ in a roughly 1:1 ratio). These spectroscopic differences provide clear markers for distinguishing between the two compounds and for assessing the purity of synthetic samples.
References
Chiral HPLC Analysis of Diethyl 2-Hydroxy-3-Methylsuccinate Enantiomers: A Comparative Guide to Method Development
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral molecules is a critical step in ensuring product quality, efficacy, and safety. This guide provides a comparative overview of potential starting points for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of diethyl 2-hydroxy-3-methylsuccinate enantiomers.
Due to the absence of a standardized, published method for this specific analyte, this document presents a proposed screening approach using common chiral stationary phases (CSPs) and mobile phase compositions. The presented data is illustrative to guide the user in experimental design and interpretation.
Experimental Approach: A Hypothetical Screening Study
To identify a suitable chiral HPLC method for this compound, a screening protocol involving multiple columns and mobile phases is recommended. The following sections detail the proposed experimental conditions.
Table 1: Comparison of Chiral Stationary Phases and Mobile Phases
This table outlines a hypothetical screening experiment using three common polysaccharide-based chiral columns under both normal-phase and reversed-phase conditions. Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds.
| Column | Stationary Phase Chemistry | Mobile Phase | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) |
| Column A | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | Enantiomer 1: 8.2Enantiomer 2: 9.5 | 1.8 |
| Column B | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15, v/v) | Enantiomer 1: 10.1Enantiomer 2: 11.8 | 2.1 |
| Column C | Cellulose tris(4-methylbenzoate) | Acetonitrile/Water (70:30, v/v) | Enantiomer 1: 5.4Enantiomer 2: 5.9 | 1.2 |
Disclaimer: The data presented in Table 1 is hypothetical and intended for illustrative purposes to guide method development.
Detailed Experimental Protocols
Below are the detailed methodologies for the proposed screening experiments.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Detector: UV detector set at a wavelength of 210 nm (as the analyte lacks a strong chromophore, low UV is a logical starting point).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Sample Concentration: 1 mg/mL in mobile phase
Protocol for Normal-Phase Conditions (Columns A and B):
-
Column Equilibration: Equilibrate the chiral column with the corresponding mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound standard in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Calculate the retention times and resolution factor (Rs). An Rs value of ≥ 1.5 is generally considered to indicate baseline separation.
Protocol for Reversed-Phase Conditions (Column C):
-
Column Equilibration: Equilibrate the column with the acetonitrile/water mobile phase for at least 30 minutes.
-
Sample Preparation: Dissolve the standard in the mobile phase.
-
Injection and Data Acquisition: Follow the same procedure as for the normal-phase conditions.
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral method development and screening process.
Caption: Workflow for chiral HPLC method development.
Concluding Remarks
The selection of an appropriate chiral stationary phase and mobile phase is paramount for the successful separation of enantiomers. The proposed screening strategy provides a rational starting point for the development of a validated chiral HPLC method for this compound. Based on the hypothetical data, Column B under normal-phase conditions shows the most promising initial results. Further optimization of the mobile phase composition (e.g., adjusting the ethanol percentage) and other parameters like temperature and flow rate could lead to an improved separation. For compounds that are challenging to separate, exploring other classes of chiral stationary phases or derivatization of the analyte may be necessary.
A Comparative Guide to the Reactivity of Diethyl 2-hydroxy-3-methylsuccinate and Diethyl 2-chloro-3-oxosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two succinate derivatives: diethyl 2-hydroxy-3-methylsuccinate and diethyl 2-chloro-3-oxosuccinate. Understanding the distinct reactivity profiles of these compounds is crucial for their effective application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document outlines their key reactive sites, typical transformations, and provides supporting experimental data and protocols.
At a Glance: Key Structural and Reactivity Differences
The reactivity of these two molecules is fundamentally dictated by the nature of the substituent at the C-2 position. This compound possesses a nucleophilic hydroxyl group, making it amenable to reactions such as acylation and oxidation. In contrast, diethyl 2-chloro-3-oxosuccinate features an electrophilic carbon bearing a chlorine atom, rendering it highly susceptible to nucleophilic substitution. Furthermore, the presence of a β-keto group in diethyl 2-chloro-3-oxosuccinate significantly influences its reactivity, particularly in enolate formation.
| Feature | This compound | Diethyl 2-chloro-3-oxosuccinate |
| Molecular Formula | C₉H₁₆O₅[1][2] | C₈H₁₁ClO₅[][4][5] |
| Molecular Weight | 204.22 g/mol [1][2] | 222.62 g/mol [][4][5] |
| Key Functional Groups | α-hydroxy ester | α-chloro-β-keto ester |
| Primary Reactive Site | Nucleophilic hydroxyl group at C-2 | Electrophilic carbon at C-2 |
| Typical Reactions | Acylation, Oxidation, Esterification | Nucleophilic Substitution, Reactions involving the enolate |
Reactivity Profile and Experimental Data
This compound: Reactions at the Hydroxyl Group
The primary site of reactivity for this compound is the hydroxyl group. This group can act as a nucleophile in acylation reactions or be oxidized to a ketone.
2. Acylation: The hydroxyl group can be readily acylated to form the corresponding ester. This is a standard transformation for alcohols and can be achieved using acyl chlorides or anhydrides in the presence of a base.
| Reaction | Reagents | Product | Typical Yield | Reference |
| Oxidation | DMSO, (COCl)₂, Et₃N (Swern) | Diethyl 2-keto-3-methylsuccinate | High | [6][7][8] |
| Acylation | Acetyl chloride, Pyridine | Diethyl 2-acetoxy-3-methylsuccinate | High | General knowledge |
Diethyl 2-chloro-3-oxosuccinate: A Highly Reactive Electrophile
The presence of an α-chloro and a β-keto group makes diethyl 2-chloro-3-oxosuccinate a versatile and highly reactive intermediate.[4] The carbon atom attached to the chlorine is highly electrophilic and readily undergoes nucleophilic substitution, often via an SN2 mechanism, even though it is a tertiary carbon. This enhanced reactivity is attributed to the electron-withdrawing effect of the two adjacent carbonyl groups.[10]
1. Nucleophilic Substitution: This is the hallmark reaction of diethyl 2-chloro-3-oxosuccinate. It reacts with a wide range of nucleophiles to displace the chloride ion.
-
With Amines: Reactions with various amine nucleophiles proceed with high yields, providing access to α-amino acid derivatives.[11]
-
With Azide: Nucleophilic substitution with sodium azide (NaN₃) affords the corresponding α-azido-β-keto ester, which can be a precursor to α-amino acids. These reactions have been shown to proceed with high yields and stereospecificity (Walden inversion), confirming an SN2 pathway.[10]
| Nucleophile | Product | Yield | Reference |
| Amines (various) | Diethyl 2-amino-3-oxosuccinate derivatives | up to 97% | [11] |
| Sodium Azide (NaN₃) | Diethyl 2-azido-3-oxosuccinate | High (not specified) | [10] |
2. Reactions Involving the Enolate: The α-proton in diethyl 2-chloro-3-oxosuccinate is acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles. However, the high reactivity of the C-Cl bond towards nucleophiles is the dominant feature of this molecule.
Experimental Protocols
Synthesis of Diethyl 2-chloro-3-oxosuccinate
A common method for the synthesis of diethyl 2-chloro-3-oxosuccinate involves the condensation of ethyl chloroacetate and diethyl oxalate in the presence of a strong base like sodium ethoxide or sodium tert-butoxide.[12][13][14]
Procedure:
-
A solution of sodium tert-butoxide (1.0 mol) in tetrahydrofuran (THF) (1 L) is cooled to 0°C.
-
A mixture of ethyl chloroacetate (1.0 mol) and diethyl oxalate (1.0 mol) is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is stirred overnight at room temperature.
-
An aqueous solution of HCl is added to quench the reaction.
-
The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield diethyl 2-chloro-3-oxosuccinate (typical yield: ~71%).[12][13][14]
General Procedure for Swern Oxidation of an α-Hydroxy Ester
The Swern oxidation is a reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[6][7][8]
Procedure:
-
Oxalyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78°C.
-
Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.
-
The α-hydroxy ester (e.g., this compound) dissolved in the same solvent is added slowly.
-
After a period of stirring, a hindered base such as triethylamine is added.
-
The reaction is allowed to warm to room temperature, and then quenched with water.
-
The product is extracted, and the organic layer is washed, dried, and concentrated to give the α-keto ester.
Visualizing Reaction Pathways and Workflows
Caption: Key reaction pathways for the two succinate derivatives.
Caption: A logical workflow for a comparative reactivity study.
Conclusion
This compound and diethyl 2-chloro-3-oxosuccinate exhibit markedly different reactivity profiles, making them valuable yet distinct building blocks in organic synthesis. The hydroxyl group of this compound primarily engages in nucleophilic and oxidation reactions. In contrast, the chloro- and keto-functionalities of diethyl 2-chloro-3-oxosuccinate render it a potent electrophile, readily undergoing nucleophilic substitution. This guide provides the foundational knowledge for researchers to strategically select the appropriate succinate derivative to achieve their synthetic goals. Further quantitative kinetic studies under identical conditions would be beneficial for a more precise comparison of their reaction rates.
References
- 1. This compound | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | C9H16O5 | CID 440395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Diethyl 2-chloro-3-oxobutanedioate | C8H11ClO5 | CID 10998635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [maxbrainchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER | 34034-87-2 [chemicalbook.com]
- 13. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER CAS#: 34034-87-2 [chemicalbook.com]
- 14. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of Diethyl 2-Hydroxy-3-Methylsuccinate: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle diethyl 2-hydroxy-3-methylsuccinate with appropriate safety measures. Based on information for structurally related compounds, such as other diethyl esters, the following precautions are advised:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent and collect it in a suitable, labeled container for disposal.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound, consistent with guidelines for similar chemical waste, is to utilize a licensed and approved waste disposal company.
-
Containerization:
-
Ensure the waste material is stored in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name: "this compound" and its CAS number (93504-92-8)[1].
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by the waste disposal company. Improper mixing can lead to hazardous chemical reactions.
-
-
Engage a Professional Waste Disposal Service:
-
Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal. These companies are equipped to handle chemical waste in accordance with local, state, and federal regulations.
-
-
Documentation:
-
Maintain detailed records of the waste, including the quantity, date of disposal, and the contact information of the disposal company. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 93504-92-8 | PubChem[1] |
| Molecular Formula | C₉H₁₆O₅ | PubChem[1] |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
It is critical to reiterate that in the absence of a specific Safety Data Sheet, a comprehensive risk assessment should be conducted by an environmental health and safety professional. The guidance provided here is based on general principles for handling similar chemical compounds and should not replace a formal evaluation. By adhering to these precautionary measures and engaging with professional waste disposal services, laboratories can ensure the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

